molecular formula C24H36O5 B1140521 Dihydrospinosyn A aglycone

Dihydrospinosyn A aglycone

Numéro de catalogue: B1140521
Poids moléculaire: 404.5 g/mol
Clé InChI: ILUFDLFVFFUVQX-MRAVEKNJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dihydrospinosyn A aglycone is a useful research compound. Its molecular formula is C24H36O5 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUFDLFVFFUVQX-MRAVEKNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydrospinosyn A Aglycone: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dihydrospinosyn A aglycone, focusing on its discovery, semi-synthetic origin, and the biosynthetic pathway of its natural precursor, spinosyn A aglycone.

Discovery and Origin: A Semi-Synthetic Approach

This compound is not a naturally occurring metabolite. Its discovery is intrinsically linked to the development of second-generation spinosyn insecticides, most notably spinetoram (B1464634). Spinetoram is a mixture of 3'-O-ethyl-5,6-dihydrospinosyn J and 3'-O-ethylspinosyn L. The "dihydro" designation in these molecules, and by extension in this compound, refers to the saturation of the double bond at the 5 and 6 positions of the tetracyclic core.[1][2]

The origin of this compound is therefore semi-synthetic, derived from the naturally produced spinosyn A. Spinosyn A is a major insecticidal component produced by the soil actinomycete Saccharopolyspora spinosa.[3] The process involves two key chemical transformations:

  • Hydrolysis: Spinosyn A is first hydrolyzed to remove its two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, yielding the spinosyn A aglycone.[4][5][6][7][8]

  • Reduction: The 5,6-double bond of the spinosyn A aglycone is then selectively reduced to create the dihydro- form.[9]

This semi-synthetic approach was driven by the need for insecticides with improved properties, and it leverages the readily available spinosyn A from fermentation.[5][10]

Biosynthesis of the Precursor: Spinosyn A Aglycone

The core structure of this compound originates from the biosynthetic pathway of spinosyn A in Saccharopolyspora spinosa. This pathway is a classic example of polyketide synthesis followed by complex tailoring reactions to form the characteristic tetracyclic aglycone.

The biosynthesis of the spinosyn A aglycone begins with the assembly of a linear polyketide chain by a Type I polyketide synthase (PKS). This PKS is encoded by a large gene cluster, with the core genes being spnA, spnB, spnC, spnD, and spnE. These genes direct the condensation of malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA extender units.

Following the synthesis of the linear polyketide, a series of intramolecular cyclization reactions, catalyzed by enzymes encoded by genes such as spnF, spnJ, and spnM, form the distinctive 5,6,5-fused tricyclic ring system within the macrolactone core.

A proposed logical workflow for the biosynthesis of the spinosyn A aglycone is depicted below:

G cluster_0 Polyketide Chain Assembly cluster_1 Tetracycle Formation Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (SpnA-E) Malonyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Ethylmalonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Cyclization Intramolecular Cyclization Enzymes (SpnF, SpnJ, SpnM) Linear_Polyketide->Cyclization Spinosyn_A_Aglycone Spinosyn A Aglycone Cyclization->Spinosyn_A_Aglycone

Biosynthesis of Spinosyn A Aglycone.

Experimental Protocols

Fermentation of Saccharopolyspora spinosa for Spinosad Production

The production of spinosad, the precursor to spinosyn A aglycone, is achieved through fermentation of Saccharopolyspora spinosa. While specific industrial protocols are proprietary, representative lab-scale fermentation media and conditions are described in the literature.

Media Composition:

ComponentConcentration (g/L)Reference
Seed Medium [11]
Corn Starch15[11]
Mannitol20[11]
Cottonseed Meal20[11]
Yeast Extract15[11]
Soybean Meal15[11]
L-Tyrosine1[11]
MgSO₄2[11]
(NH₄)₂SO₄0.5[11]
pH7.0[11]
Production Medium 1 [11]
Soybean Oil12.5[11]
Corn Steep Powder10[11]
Yeast Extract Powder4[11]
Glucose60[11]
Soybean Meal15[11]
Cottonseed Meal40[11]
NaH₂PO₄2[11]
FeSO₄0.05[11]
CaCO₃5[11]
pH7.4[11]
Production Medium 2 [12]
Mannitol98.0[12]
Cottonseed Flour43.0[12]
Corn Steep Liquid12.9[12]
KH₂PO₄0.5[12]
CaCO₃3.0[12]
pH7.0[12]
Production Medium 3 [13]
Glucose80[13]
Cottonseed Meal20[13]
Protein Powder10[13]
Yeast Powder5[13]
Trisodium Citrate4[13]
Dipotassium Hydrogen Phosphate2[13]
Calcium Carbonate3[13]
Ammonium Sulfate2[13]
Rapeseed Oil50[13]
pH7.0[13]

Fermentation Conditions:

  • Inoculum: Spore suspension or vegetative culture.[11][12]

  • Temperature: 28°C.[11][13]

  • Agitation: 250 rpm.[13]

  • Duration: 7-10 days.[11][14]

Extraction and Purification of Spinosyn A

A general workflow for the extraction and purification of spinosyn A from the fermentation broth is as follows:

G Fermentation_Broth Fermentation Broth Extraction Solvent Extraction (e.g., Dichloromethane) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatography (e.g., Solid-Phase Extraction) Crude_Extract->Purification Pure_Spinosyn_A Pure Spinosyn A Purification->Pure_Spinosyn_A

Extraction and Purification of Spinosyn A.
Semi-synthesis of this compound

The following protocol is based on the semi-synthesis of a related dihydrospinosyn derivative and outlines the key steps.[4][5][9]

Step 1: Hydrolysis of Spinosyn A to Spinosyn A Aglycone

  • Spinosyn A is dissolved in a suitable solvent.

  • The solution is treated with an acid (e.g., under mild acidic conditions followed by more vigorous acidic conditions) to hydrolyze the glycosidic bonds, removing the forosamine and tri-O-methylrhamnose sugars.[15]

  • The reaction mixture is neutralized and the spinosyn A aglycone is extracted with an organic solvent.

  • The crude aglycone is purified by chromatography.

Step 2: Reduction of Spinosyn A Aglycone to this compound

  • The purified spinosyn A aglycone is dissolved in an appropriate solvent.

  • A catalyst, such as 10% Palladium on carbon (Pd/C), is added.[9]

  • The mixture is subjected to hydrogenation to selectively reduce the 5,6-double bond.

  • The catalyst is removed by filtration, and the solvent is evaporated.

  • The resulting this compound can be further purified by chromatography.

A logical workflow for the semi-synthesis is as follows:

G Spinosyn_A Spinosyn A Hydrolysis Acid Hydrolysis Spinosyn_A->Hydrolysis Spinosyn_A_Aglycone Spinosyn A Aglycone Hydrolysis->Spinosyn_A_Aglycone Reduction Catalytic Hydrogenation (e.g., 10% Pd/C, H₂) Spinosyn_A_Aglycone->Reduction Dihydrospinosyn_A_Aglycone This compound Reduction->Dihydrospinosyn_A_Aglycone

Semi-synthesis of this compound.

Quantitative Data

The yield of spinosad from Saccharopolyspora spinosa fermentation can vary significantly depending on the strain and fermentation conditions.

StrainFermentation ConditionSpinosad YieldReference
Wild-type-57.76 mg/L (Spinosyn A)[16]
S. spinosa-acuC (overexpression)-105.02 mg/L (Spinosyn A)[16]
S. spinosa-ΔacuC (knockout)-32.78 mg/L (Spinosyn A)[16]
Co121Initial medium (glucose)310.44 ± 21.84 µg/mL[12]
Co121Optimized medium (mannitol)549.89 ± 38.59 µg/mL[12]
J78 (mutant)Optimized medium1035 ± 34 µg/mL[12]
Wild-type-309 mg/L[11][17]
Sa. spinosa-spn (engineered)-693 mg/L[11][17]
Sa. spinosa-spn (engineered)Optimized medium920 mg/L[11][17]
WHU1107Shake flask> 4 g/L[13]

References

Dihydrospinosyn A Aglycone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is the core polyketide-derived macrocyclic structure of the dihydrospinosyn A molecule, a member of the spinosyn family of insecticidal agents. The spinosyns are fermentation products of the soil actinomycete Saccharopolyspora spinosa and are known for their potent and selective insecticidal activity.[1][2] this compound is obtained by the chemical hydrolysis of the two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, from its parent glycoside.[3][4][5] This aglycone, lacking the sugar residues, is generally considered to have significantly reduced insecticidal activity, highlighting the critical role of the sugar moieties in the biological function of spinosyns.[1][6] This technical guide provides a detailed overview of the chemical structure, synthesis, and analytical characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a unique tetracyclic lactone core. Key identification and property data are summarized in the table below.

PropertyDataReference
CAS Number 727695-12-7[6][7][8]
Molecular Formula C₂₄H₃₆O₅[3][6]
Molecular Weight 404.54 g/mol [3]
SMILES String O[C@H]1C[C@@]2([H])[C@@]3([H])--INVALID-LINK--([H])[C@@]4([H])C(C(--INVALID-LINK--=O)CC)O">C@@HC)=O)=C3[3]
InChI Key ILUFDLFVFFUVQX-MRAVEKNJSA-NN/A
Description A derivative of spinosyn A aglycone with a reduced double bond at positions 5 and 6.[9]

Synthesis of this compound

General Experimental Protocol: Two-Step Hydrolysis of Spinosyn A (Adapted for Dihydrospinosyn A)

Step 1: Removal of Forosamine

  • Dissolution: Dissolve Dihydrospinosyn A in a suitable organic solvent (e.g., methanol).

  • Acidification: Treat the solution with a mild acid (e.g., dilute hydrochloric acid or sulfuric acid) at a controlled temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed and the pseudoaglycone (with the rhamnose moiety still attached) is the major product.

  • Work-up: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the pseudoaglycone with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the pseudoaglycone using column chromatography on silica (B1680970) gel.

Step 2: Removal of Tri-O-methylrhamnose

  • Dissolution: Dissolve the purified pseudoaglycone in a suitable solvent.

  • Acidification: Treat the solution with a stronger acid solution (e.g., a higher concentration of hydrochloric or sulfuric acid) and heat the reaction mixture (e.g., reflux).

  • Monitoring: Monitor the reaction by TLC or HPLC until the pseudoaglycone is consumed and the desired this compound is formed.

  • Work-up: Cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent.

  • Purification: Purify the final this compound by column chromatography or recrystallization.

Note: The specific reaction conditions (acid concentration, temperature, and reaction time) would require optimization for Dihydrospinosyn A.

Structural Elucidation and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed connectivity and stereochemistry of the molecule. While specific NMR data for this compound is not publicly available, the general approach would involve:

  • Sample Preparation: Dissolve a few milligrams of the purified aglycone in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants (J-values), and integration, which helps to determine the connectivity of protons.

  • ¹³C NMR: Identifies the number of unique carbon atoms and their chemical environment (e.g., C=O, C-O, aliphatic carbons).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the aglycone, further confirming its structure.

  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques for molecules of this size.

  • Analysis: High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments to gain further structural insights.[10][11][12][13]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. Although no specific crystallographic data for this compound has been reported, a general protocol for obtaining suitable crystals of macrocyclic compounds would involve:

  • Purification: The compound must be of high purity (>95%).

  • Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find conditions where the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated sample solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

    • Cooling: A saturated solution is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction.

Biological Activity and Signaling Pathways

The parent spinosyn compounds, like spinosad, exert their insecticidal effect by acting as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system.[14][15][16][17][18] This leads to the disruption of neurotransmission, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[16] The binding site for spinosyns on the nAChR is distinct from that of other insecticides like neonicotinoids.[16][18] Specifically, the Dα6 subunit of the nAChR has been identified as a critical component for spinosyn activity.[14]

This compound, lacking the sugar moieties, is reported to be only weakly active as an insecticide.[6] This suggests that the forosamine and tri-O-methylrhamnose sugars are essential for the potent interaction with the nAChR target site.

Visualizations

G Chemical Structure of this compound cluster_structure img img

Caption: 2D structure of this compound.

G Workflow for Preparation and Analysis of this compound start Dihydrospinosyn A hydrolysis Acid Hydrolysis start->hydrolysis Removal of sugars purification Purification (Chromatography) hydrolysis->purification aglycone This compound purification->aglycone nmr NMR Spectroscopy (1H, 13C, 2D) aglycone->nmr ms Mass Spectrometry (HRMS, MS/MS) aglycone->ms xray X-ray Crystallography (Optional) aglycone->xray structure Structural Confirmation nmr->structure ms->structure xray->structure

Caption: Experimental workflow for obtaining and characterizing this compound.

G Conceptual Signaling Pathway of Spinosyns spinosyn Spinosyn (e.g., Dihydrospinosyn A) receptor Nicotinic Acetylcholine Receptor (nAChR) (α6 subunit) spinosyn->receptor Allosteric Modulation channel Ion Channel Opening receptor->channel influx Na+/Ca2+ Influx channel->influx depolarization Neuronal Depolarization influx->depolarization hyperexcitation Hyperexcitation of Nervous System depolarization->hyperexcitation paralysis Paralysis hyperexcitation->paralysis death Insect Death paralysis->death aglycone This compound (Weakly Active) aglycone->receptor Weak Interaction

Caption: Mode of action of spinosyns on insect nicotinic acetylcholine receptors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a key intermediate in the semi-synthesis of Spinetoram (B1464634), a second-generation spinosyn insecticide.[1][2] As a derivative of Spinosyn A, a naturally occurring fermentation product of the actinomycete Saccharopolyspora spinosa, this aglycone plays a crucial role in the development of next-generation pest control agents.[1][3] Understanding its physical and chemical properties is paramount for optimizing synthetic routes, ensuring stability, and conducting further research into novel spinosyn analogues. This technical guide provides a comprehensive overview of the known properties of this compound, outlines detailed experimental protocols for their determination, and visualizes its role in relevant biological and synthetic pathways.

Core Physical and Chemical Properties

PropertyValueSource
Chemical Name (2R,3aR,5aR,5bS,9S,13S,14R,16aS,16bR)-9-ethyl-2,3,3a,4,5,5a,5b,6,9,10,11,12,13,14,16a,16b-hexadecahydro-2,13-dihydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione[4]
CAS Number 727695-12-7[4][5][6][7]
Molecular Formula C₂₄H₃₆O₅[4][5]
Molecular Weight 404.54 g/mol [5]
Purity >95% by HPLC[6]
Appearance Solid[4]
Storage Temperature -20°C[4]
Stability ≥ 4 years (at -20°C)[4]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections provide methodologies for determining key physical and chemical properties.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Capillary Melting Point Determination [8][9][10][11][12]

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

  • Purity Assessment: A narrow melting range (typically ≤ 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its purification, formulation, and in designing reaction conditions. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination [13][14][15][16][17]

  • System Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, acetone, ethyl acetate) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a membrane filter that does not adsorb the solute.

  • Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is expressed as the mass of solute per unit volume or mass of solvent (e.g., mg/mL or g/100 g) at the specified temperature.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy [18][19][20][21][22]

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms in the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, aiding in the complete structural assignment.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain ¹H, ¹³C, and various 2D NMR spectra.

  • Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to elucidate the molecular structure. The characterization of intermediates in the synthesis of spinetoram and its analogues is routinely performed using ¹H NMR, ¹³C NMR, and mass spectrometry techniques.[1][23]

Mass Spectrometry (MS) [24][25][26][27][28][29][30]

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can provide structural information.

Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent and infused directly or introduced via a liquid chromatography system (LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is identified to determine the molecular weight.

Infrared (IR) Spectroscopy [31][32][33][34][35]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol: Solid Sample Preparation for IR Spectroscopy

  • KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent pellet.

  • Thin Film Method: A small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.

  • Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The absorption bands are then correlated to specific functional groups (e.g., O-H, C=O, C-O).

Visualizations: Signaling Pathways and Experimental Workflows

Spinetoram Mode of Action

This compound is a crucial building block for Spinetoram. The insecticidal activity of Spinetoram is attributed to its unique mode of action on the insect nervous system. It primarily targets nicotinic acetylcholine (B1216132) receptors (nAChRs) and also affects gamma-aminobutyric acid (GABA) receptors.[36][37][38][39] This dual action leads to the rapid paralysis and subsequent death of the target insect pests.[40]

Spinetoram_Mode_of_Action Spinetoram Spinetoram nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinetoram->nAChR Allosteric Modulation GABAR GABA Receptor Spinetoram->GABAR Antagonism Neuron Postsynaptic Neuron nAChR->Neuron Causes GABAR->Neuron Inhibits (normally) Excitation Continuous Excitation Neuron->Excitation Leads to Paralysis Paralysis & Death Excitation->Paralysis Results in

Spinetoram's dual-site neurotoxic mode of action.
Semi-synthesis of Spinetoram J

The following diagram illustrates the key steps in the semi-synthesis of Spinetoram J, highlighting the central role of this compound as an intermediate. The process begins with the hydrolysis of Spinosyn A to yield the aglycone, which is then further modified.[1][3]

Semisynthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product SpinosynA Spinosyn A Aglycone Dihydrospinosyn A Aglycone SpinosynA->Aglycone Acid Hydrolysis & Reduction SpinetoramJ Spinetoram J Aglycone->SpinetoramJ Glycosylation Steps

Workflow for the semi-synthesis of Spinetoram J.

Conclusion

This compound is a molecule of significant interest in the field of agricultural chemistry. While some of its fundamental physical and chemical properties are known, a comprehensive experimental characterization is still warranted. The protocols outlined in this guide provide a framework for researchers to obtain reliable and reproducible data. The visualizations provided offer a clear context for its biological relevance and its role in the synthesis of the potent insecticide, Spinetoram. Further research into the properties and potential applications of this compound and its derivatives will undoubtedly contribute to the development of more effective and environmentally benign crop protection solutions.

References

In-Depth Technical Guide: Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrospinosyn A aglycone, a key chemical intermediate in the synthesis of next-generation insect control agents. This document details its molecular properties, outlines experimental protocols for its characterization, and illustrates its biosynthetic origins.

Core Molecular Data

This compound is the core polyketide structure of Dihydrospinosyn A, devoid of its sugar moieties. Understanding its precise molecular weight is fundamental for its synthesis, purification, and analytical characterization. The key quantitative data for this molecule are summarized below.

PropertyValueCitation(s)
Molecular Weight 404.54 g/mol [1]
Molecular Formula C₂₄H₃₆O₅[1]
CAS Number 727695-12-7

Experimental Protocols

The determination of the molecular weight and purity of this compound is typically achieved through a combination of chromatographic separation and mass spectrometric analysis. Below are detailed methodologies for its preparation via hydrolysis and subsequent analysis.

Preparation of Spinosyn A Aglycone via Two-Step Hydrolysis

This protocol describes the selective removal of the two sugar moieties from Spinosyn A to yield the aglycone. A two-step hydrolysis under different acidic conditions is employed to manage the purification process effectively.[2]

Step 1: Hydrolysis of Forosamine (B98537)

  • Dissolve Spinosyn A in a suitable organic solvent (e.g., methanol).

  • Introduce mild acidic conditions to selectively cleave the forosamine sugar at the 17-position. This yields the 17-pseudoaglycone.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, neutralize the reaction mixture.

  • Extract the 17-pseudoaglycone using an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the 17-pseudoaglycone using column chromatography.

Step 2: Hydrolysis of Tri-O-methylrhamnose

  • Dissolve the purified 17-pseudoaglycone in a suitable solvent.

  • Introduce more vigorous acidic conditions to hydrolyze the tri-O-methylrhamnose at the 9-position.[3]

  • Monitor the reaction to completion via TLC or HPLC.

  • Neutralize the reaction and extract the resulting Spinosyn A aglycone.

  • Purify the final aglycone product using column chromatography.

Molecular Weight Determination by HPLC-MS

This protocol outlines a general method for the analysis of spinosyns and their derivatives, which can be adapted for this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with UV detection.[4]

  • Mass Spectrometer (MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).[5]

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used for the separation of spinosyns.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of an acid like formic acid to improve peak shape) is commonly employed.[6]

  • Flow Rate: A standard flow rate of 0.5-1.0 mL/min is generally used.

  • Injection Volume: 10-20 µL of the sample solution.

  • Detection: UV detection at approximately 250 nm can be used for initial screening, followed by mass spectrometry for confirmation and accurate mass determination.[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ion mode is typically used for the analysis of spinosyns.[5]

  • Data Acquisition: Full scan mode is used to determine the molecular weight of the analyte. Selected Ion Monitoring (SIM) can be employed for targeted quantification.[5]

  • Data Analysis: The molecular weight is determined from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway leading to the spinosyn core and the experimental workflow for obtaining the aglycone.

spinosyn_biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Modification cluster_glycosylation Glycosylation Propionyl_CoA Propionyl-CoA PKS_complex PKS Complex (spnA-E) Propionyl_CoA->PKS_complex Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS_complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS_complex Polyketide_chain Linear Polyketide Chain PKS_complex->Polyketide_chain SpnF SpnF (Diels-Alderase) Polyketide_chain->SpnF Intramolecular Diels-Alder SpnL SpnL (Cyclase) SpnF->SpnL Rauhut-Currier type cyclization Spinosyn_Aglycone_Core Spinosyn Aglycone Core SpnL->Spinosyn_Aglycone_Core Spinosyn_A Spinosyn A Spinosyn_Aglycone_Core->Spinosyn_A Forosamine NDP-D-Forosamine Forosamine->Spinosyn_A Glycosyltransferases Rhamnose NDP-L-Rhamnose Rhamnose->Spinosyn_A Glycosyltransferases aglycone_production_workflow Spinosyn_A Spinosyn A Mild_Acid_Hydrolysis Mild Acidic Hydrolysis Spinosyn_A->Mild_Acid_Hydrolysis Pseudoaglycone 17-Pseudoaglycone Mild_Acid_Hydrolysis->Pseudoaglycone Removes Forosamine Purification1 Purification (Column Chromatography) Pseudoaglycone->Purification1 Vigorous_Acid_Hydrolysis Vigorous Acidic Hydrolysis Aglycone Spinosyn A Aglycone Vigorous_Acid_Hydrolysis->Aglycone Removes Rhamnose Purification2 Purification (Column Chromatography) Aglycone->Purification2 Purification1->Vigorous_Acid_Hydrolysis Analysis HPLC-MS Analysis Purification2->Analysis Molecular_Weight Molecular Weight Determination Analysis->Molecular_Weight

References

An In-depth Technical Guide to the Acid-Catalyzed Hydrolysis of Spinosyn A to its Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical hydrolysis of spinosyn A, a major component of the bio-insecticide spinosad, to its corresponding aglycone. This process is of significant interest for the synthesis of novel spinosyn analogues and for structure-activity relationship (SAR) studies. The procedure involves a sequential two-step acid-catalyzed hydrolysis to remove the two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, from the tetracyclic macrolide core. A two-step approach is generally favored over a single-step strong acid hydrolysis to facilitate simpler purification of the intermediates and the final product.[1][2]

Hydrolysis Pathway

The conversion of spinosyn A to its aglycone proceeds through a two-step acid hydrolysis. The forosamine sugar at the C-17 position is first cleaved under mild acidic conditions to yield the spinosyn A 17-pseudoaglycone. Subsequently, the tri-O-methylrhamnose at the C-9 position is removed under more vigorous acidic conditions to afford the final spinosyn A aglycone.[3]

Hydrolysis_Pathway SpinosynA Spinosyn A Pseudoaglycone Spinosyn A 17-Pseudoaglycone SpinosynA->Pseudoaglycone Mild Acidic Conditions (- Forosamine) Aglycone Spinosyn A Aglycone Pseudoaglycone->Aglycone Vigorous Acidic Conditions (- Tri-O-methylrhamnose)

Caption: Two-step hydrolysis of spinosyn A to its aglycone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step hydrolysis of spinosyn A.

StepReactantProductReagentsTemperatureTime (hours)Yield (%)
1Spinosyn ASpinosyn A 17-Pseudoaglycone0.1 N HClRoom Temperature4880
2Spinosyn A 17-PseudoaglyconeSpinosyn A AglyconeConc. H₂SO₄, Methanol (B129727)Room Temperature4875

Experimental Protocols

The following detailed experimental protocols are adapted from the methodology described by Creemer et al. in the Journal of Antibiotics (1998).

Step 1: Synthesis of Spinosyn A 17-Pseudoaglycone

Objective: To selectively hydrolyze the forosamine sugar from spinosyn A.

Materials:

  • Spinosyn A (100 mg)

  • 0.1 N Hydrochloric Acid (HCl, 10 ml)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

  • Dissolve 100 mg of spinosyn A in 10 ml of 0.1 N HCl.

  • Stir the solution at room temperature for 48 hours.

  • During this time, a precipitate of the spinosyn A 17-pseudoaglycone will form.

  • Collect the precipitate by filtration.

  • Wash the precipitate with a small amount of cold water.

  • Dry the collected solid under vacuum to yield the spinosyn A 17-pseudoaglycone.

Expected Yield: Approximately 80%

Step1_Workflow Start Start: Spinosyn A Dissolve Dissolve in 0.1 N HCl Start->Dissolve Stir Stir at RT for 48h Dissolve->Stir Precipitate Precipitate Forms Stir->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry End End: Spinosyn A 17-Pseudoaglycone Dry->End

Caption: Workflow for the synthesis of spinosyn A 17-pseudoaglycone.

Step 2: Synthesis of Spinosyn A Aglycone

Objective: To hydrolyze the tri-O-methylrhamnose sugar from the spinosyn A 17-pseudoaglycone.

Materials:

  • Spinosyn A 17-Pseudoaglycone (50 mg)

  • Methanol (1 ml)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 ml)

  • Stir plate and stir bar

  • Work-up and extraction reagents (e.g., water, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve 50 mg of spinosyn A 17-pseudoaglycone in a solution of 1 ml of methanol and 0.1 ml of concentrated sulfuric acid.

  • Stir the solution at room temperature for 48 hours.

  • After the reaction is complete, quench the reaction by carefully adding water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude spinosyn A aglycone.

  • The crude product may be further purified by chromatography (e.g., silica (B1680970) gel column chromatography) if necessary.

Expected Yield: Approximately 75%

Step2_Workflow Start Start: Spinosyn A 17-Pseudoaglycone Dissolve Dissolve in Methanol & Conc. H₂SO₄ Start->Dissolve Stir Stir at RT for 48h Dissolve->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate End End: Spinosyn A Aglycone Concentrate->End

Caption: Workflow for the synthesis of spinosyn A aglycone.

Conclusion

The two-step acid-catalyzed hydrolysis of spinosyn A provides an effective method for the preparation of its aglycone. This procedure, employing mild and then more vigorous acidic conditions, allows for the sequential removal of the sugar moieties and facilitates product purification. The resulting aglycone is a valuable building block for the development of new insecticidal compounds and for further investigation into the structural requirements for the biological activity of the spinosyn class of molecules.

References

Dihydrospinosyn A Aglycone: A Technical Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Biological Activity, and Mechanism of Action of a Key Spinosyn Intermediate

This technical guide provides a comprehensive overview of Dihydrospinosyn A aglycone, a critical intermediate in the semi-synthesis of next-generation spinosyn insecticides. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and biological aspects of this molecule, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction

This compound is a derivative of Spinosyn A, a naturally occurring insecticide produced by the bacterium Saccharopolyspora spinosa. Spinosyns are a commercially successful class of insecticides due to their high efficacy against a broad spectrum of pests and their favorable safety profile for non-target organisms. This compound serves as the foundational tetracyclic core for the semi-synthesis of spinetoram (B1464634), a second-generation spinosyn with enhanced insecticidal properties. Understanding the chemistry and biological characteristics of this aglycone is paramount for the development of novel and improved spinosyn-based crop protection agents.

Synthesis and Chemical Properties

The primary route to obtaining this compound is through the hydrolysis of Spinosyn A. This process involves the removal of the two sugar moieties, forosamine (B98537) and tri-O-methylrhamnose, from the parent molecule.

Hydrolysis of Spinosyn A to its Aglycone

A common method for the preparation of the Spinosyn A aglycone involves a two-step hydrolysis under different acidic conditions. This approach allows for a more controlled reaction and simplifies the purification of the final product.[1]

Experimental Protocol: Two-Step Hydrolysis of Spinosyn A

  • Step 1: Removal of Forosamine: Spinosyn A is treated with mild acidic conditions to selectively cleave the forosamine sugar.

  • Step 2: Removal of Tri-O-methylrhamnose: The resulting pseudoaglycone is then subjected to more vigorous acidic conditions to hydrolyze the tri-O-methylrhamnose moiety, yielding the Spinosyn A aglycone.[2]

Detailed reagent quantities, reaction times, and purification methods are often proprietary and can be found in patent literature.

Semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J

This compound is a key starting material for the semi-synthesis of spinetoram J (3'-O-ethyl-5,6-dihydrospinosyn J). A reported 7-step synthesis highlights the strategic use of protecting groups and glycosylation reactions to build the final product.[1][3] While specific yields for each step are not always publicly available, the overall process is described as having high yields.[1][3]

Experimental Workflow: Semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J

G cluster_0 Preparation of Building Blocks cluster_1 Assembly Aglycone This compound Protected_Aglycone Selective Protection of Aglycone Aglycone->Protected_Aglycone Rhamnose_analog 3-O-ethyl-2,4-di-O-methylrhamnose Glycosylation1 Glycosylation with Rhamnose analog Rhamnose_analog->Glycosylation1 Forosamine D-forosamine Glycosylation2 Glycosylation with Forosamine Forosamine->Glycosylation2 Protected_Aglycone->Glycosylation1 Deprotection Selective Deprotection Glycosylation1->Deprotection Deprotection->Glycosylation2 Hydrogenation Selective Hydrogenation Glycosylation2->Hydrogenation SpinetoramJ 3'-O-ethyl-5,6-dihydrospinosyn J Hydrogenation->SpinetoramJ

Caption: Semi-synthesis workflow from this compound.

Biological Activity and Mechanism of Action

The saccharide moieties of spinosyns are crucial for their potent insecticidal activity. Consequently, the aglycone forms exhibit significantly reduced or no biological activity.

Insecticidal Activity

Quantitative data on the insecticidal activity of this compound is limited, as it is primarily considered an inactive precursor. However, studies on the closely related Spinosyn A aglycone provide a clear indication of its biological potency.

CompoundActivityConcentrationSource
Spinosyn A aglyconeNo insecticidal activityUp to 64 ppm[4]
Spinosad (Spinosyn A & D)LD50 (oral, male rat)3738 mg/kg[5]
Mechanism of Action: Allosteric Modulation of Nicotinic Acetylcholine (B1216132) Receptors

The insecticidal action of spinosyns results from the disruption of neurotransmission in the insect central nervous system. They act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels.

Spinosyns bind to a site on the nAChR that is distinct from the binding site of acetylcholine and other insecticides like neonicotinoids. This allosteric binding potentiates the activity of acetylcholine, leading to prolonged opening of the ion channel. The resulting continuous influx of ions causes hyperexcitation of the neuron, leading to paralysis and death of the insect.

Signaling Pathway: Spinosyn Action on nAChR

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Membrane cluster_2 Cellular Response ACh Acetylcholine (ACh) Orthosteric_Site Orthosteric Site ACh->Orthosteric_Site Binds Spinosyn Spinosyn Allosteric_Site Allosteric Site Spinosyn->Allosteric_Site Binds nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) nAChR->Ion_Channel_Open Conformational Change Orthosteric_Site->nAChR Allosteric_Site->nAChR Ion_Influx Ion Influx (Na+, Ca2+) Ion_Channel_Open->Ion_Influx Hyperexcitation Neuronal Hyperexcitation Ion_Influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Allosteric modulation of nAChR by spinosyns.

Pharmacokinetics

There is a notable lack of publicly available pharmacokinetic data specifically for this compound. Studies have primarily focused on the parent compounds, Spinosyn A and D (the components of spinosad). For these molecules, rapid absorption and extensive metabolism have been observed in rats. There are no major differences in the bioavailability, excretion routes, or metabolism between Spinosyn A and Spinosyn D following oral administration.

Conclusion

This compound is a pivotal molecule in the advancement of spinosyn-based insecticides. While possessing negligible intrinsic biological activity, its role as a synthetic precursor is indispensable for the creation of more potent and effective crop protection agents like spinetoram. This technical guide has summarized the key aspects of its synthesis, biological profile, and mechanism of action, providing a foundational resource for professionals in the field of drug and pesticide development. Further research into the specific pharmacokinetics of the aglycone and the development of more efficient synthetic routes will continue to be areas of interest for the scientific community.

References

An In-depth Technical Guide to Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is the core polyketide-derived tetracyclic macrolide of the spinosyn family of insecticides, devoid of its two characteristic sugar moieties, forosamine (B98537) and tri-O-methyl-rhamnose. Spinosyns, produced by the bacterium Saccharopolyspora spinosa, are potent neurotoxic insecticides with a unique mode of action.[1] This guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activity, and the mechanism of action of its parent compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₂₄H₃₄O₅Commercial Suppliers
Molecular Weight 402.53 g/mol Commercial Suppliers
Appearance White to off-white solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, DMSO, and other common organic solvents.[2]

Synthesis and Preparation

This compound is primarily obtained through the acidic hydrolysis of spinosyn A. This process is typically carried out in a two-step manner to avoid degradation of the aglycone core.[3][4]

Experimental Protocol: Two-Step Acidic Hydrolysis of Spinosyn A

Step 1: Formation of Spinosyn A 17-pseudoaglycone

  • Reaction Setup: Dissolve Spinosyn A in a suitable organic solvent (e.g., methanol).

  • Acidification (Mild): Introduce a mild acidic solution (e.g., dilute hydrochloric acid or acetic acid) to the reaction mixture.[3][5] The forosamine sugar at the 17-position is more labile and will be selectively cleaved under these conditions.[6]

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the formation of the 17-pseudoaglycone is complete.

  • Work-up and Isolation: Neutralize the reaction mixture and extract the 17-pseudoaglycone using a suitable organic solvent. Purify the product using column chromatography.

Step 2: Hydrolysis of 17-pseudoaglycone to this compound

  • Reaction Setup: Dissolve the purified Spinosyn A 17-pseudoaglycone in a suitable solvent.

  • Acidification (Vigorous): Treat the solution with a more concentrated acid solution under more vigorous conditions (e.g., heating) to cleave the tri-O-methylrhamnose at the 9-position.[3]

  • Monitoring: Monitor the reaction for the complete conversion of the pseudoaglycone to the aglycone.

  • Work-up and Purification: Neutralize the reaction, extract the this compound, and purify using chromatographic techniques to obtain the final product.

G Workflow for the Preparation of this compound cluster_0 Step 1: Formation of 17-pseudoaglycone cluster_1 Step 2: Formation of Aglycone SpinosynA Spinosyn A MildAcid Mild Acidic Hydrolysis SpinosynA->MildAcid Cleavage of Forosamine Pseudoaglycone Spinosyn A 17-pseudoaglycone MildAcid->Pseudoaglycone VigorousAcid Vigorous Acidic Hydrolysis Pseudoaglycone->VigorousAcid Cleavage of Tri-O-methylrhamnose Aglycone Dihydrospinosyn A Aglycone VigorousAcid->Aglycone Purification Purification (Chromatography) Aglycone->Purification

Preparation of this compound.

Biological Activity

The sugar moieties of spinosyn A are crucial for its insecticidal activity. Consequently, this compound exhibits significantly reduced or no insecticidal effects.

CompoundTarget OrganismActivity MetricValueSource
This compound General Insecticidal ActivityConcentration for no activityUp to 64 ppmCommercial Suppliers
Spinosyn A Heliothis virescens (Tobacco Budworm)LD₅₀-[1]
Spinosad (Spinosyn A & D mixture) Various InsectsEffective Application Rate25 - 100 g a.i./ha[1]

Mechanism of Action of Parent Compound (Spinosyn A)

The primary target of spinosyns is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system.[7] Spinosyns act as allosteric modulators of nAChRs, leading to the hyperexcitation of neurons, involuntary muscle contractions, and ultimately paralysis and death of the insect.

The specific subunit of the nAChR that spinosyns bind to has been identified as the α6 subunit.[8] This binding site is distinct from that of other nicotinoid insecticides. The lack of the sugar moieties in this compound is believed to prevent its effective binding to this allosteric site on the nAChR, thus explaining its lack of insecticidal activity.

G Signaling Pathway of Spinosyn A at the Insect Nicotinic Acetylcholine Receptor SpinosynA Spinosyn A nAChR Nicotinic Acetylcholine Receptor (nAChR) (α6 subunit) SpinosynA->nAChR Allosteric Binding IonChannel Ion Channel Opening nAChR->IonChannel Activation Neuron Postsynaptic Neuron Hyperexcitation Neuronal Hyperexcitation Neuron->Hyperexcitation IonChannel->Neuron Cation Influx (Na+, Ca2+) Paralysis Paralysis & Death Hyperexcitation->Paralysis

Mechanism of Action of Spinosyn A.

Conclusion

This compound serves as a fundamental chemical scaffold for the synthesis of various spinosyn analogs. While devoid of significant insecticidal activity itself, its preparation through the controlled hydrolysis of spinosyn A is a critical process in the development of new and modified spinosyn-based insecticides. Understanding the structure-activity relationship, where the presence of the sugar moieties is paramount for biological function, provides crucial insights for the rational design of novel pest control agents. Further research into the specific interactions, or lack thereof, of the aglycone with the nAChR could further elucidate the precise molecular requirements for activity at this important insecticide target.

References

Methodological & Application

Application Note and Protocol: Purification of Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydrospinosyn A is a macrocyclic lactone belonging to the spinosyn family of insecticides. The aglycone, the core macrolide structure without its sugar moieties, is a crucial chemical intermediate for the synthesis of novel spinosyn analogues and for structure-activity relationship (SAR) studies.[1] The preparation of the aglycone from its parent glycoside involves the hydrolytic cleavage of two sugar units: a forosamine (B98537) and a tri-O-methylrhamnose.

This document provides a detailed protocol for the generation and purification of Dihydrospinosyn A aglycone. The procedure is based on established methods for the hydrolysis of Spinosyn A, which involves a two-step acidic hydrolysis to prevent decomposition and simplify the purification of the final product.[1][2] The purification is achieved through a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Data Summary

Table 1: Purification Overview (Representative Data)
StepProductStarting Mass (mg)Recovered Mass (mg)Yield (%)Purity (%)
1. Mild HydrolysisDihydrospinosyn A 17-pseudoaglycone500380~85>90
2. Vigorous HydrolysisCrude this compound380245~90~75
3. SPE CleanupSemi-purified Aglycone245210~86~90
4. Preparative HPLCPurified this compound210185~88>98
Table 2: Analytical HPLC Parameters for Purity Assessment
ParameterValue
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile (B52724) and 0.1% Phosphoric Acid in Water (Gradient)[4]
Gradient 60% Acetonitrile to 95% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min[3][4]
Column Temperature 30 °C[3]
Detection UV at 244 nm[5]
Injection Volume 10 µL
Limit of Quantitation (LOQ) 0.01 - 0.04 µg/g (typical for spinosyns)[6]
Limit of Detection (LOD) ~0.003 µg/g (typical for spinosyns)[7]

Experimental Workflow

G cluster_prep Step 1: Preparation of 17-Pseudoaglycone cluster_aglycone Step 2: Preparation of Aglycone cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Characterization start Dihydrospinosyn A hydrolysis1 Mild Acidic Hydrolysis (e.g., aq. HCl in THF) start->hydrolysis1 extract1 Quench & Liquid-Liquid Extraction (EtOAc) hydrolysis1->extract1 dry1 Dry (Na2SO4) & Concentrate extract1->dry1 product1 Dihydrospinosyn A 17-Pseudoaglycone dry1->product1 hydrolysis2 Vigorous Acidic Hydrolysis (e.g., H2SO4 in MeOH) product1->hydrolysis2 extract2 Neutralize & Liquid-Liquid Extraction (EtOAc) hydrolysis2->extract2 dry2 Dry (Na2SO4) & Concentrate extract2->dry2 product2 Crude Dihydrospinosyn A Aglycone dry2->product2 spe Solid-Phase Extraction (SPE) (Silica or C18) product2->spe hplc Preparative HPLC spe->hplc final_product Purified Dihydrospinosyn A Aglycone (>98%) hplc->final_product analysis Analytical HPLC (Purity) LC-MS (Identity) NMR (Structure) final_product->analysis

Caption: Workflow for this compound Purification.

Detailed Experimental Protocols

Materials and Reagents
  • Dihydrospinosyn A (Starting Material, >95% purity)

  • Tetrahydrofuran (THF), HPLC Grade

  • Methanol (B129727) (MeOH), HPLC Grade

  • Ethyl Acetate (B1210297) (EtOAc), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Hydrochloric Acid (HCl), concentrated

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

  • Solid-Phase Extraction (SPE) Cartridges: Silica (B1680970) gel and/or C18

  • Preparative and Analytical HPLC columns (C18)

Protocol 1: Step-wise Hydrolysis of Dihydrospinosyn A

This two-step procedure is adapted from methods used for Spinosyn A to maximize yield and minimize side-product formation.[2]

Part A: Mild Hydrolysis to 17-Pseudoaglycone

  • Dissolution: Dissolve Dihydrospinosyn A (1.0 eq) in a 1:1 mixture of THF and water.

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 1M aqueous HCl (2.0 eq) dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by analytical HPLC or TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is neutral (~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Dihydrospinosyn A 17-pseudoaglycone. This intermediate is often used directly in the next step without further purification.

Part B: Vigorous Hydrolysis to Aglycone

  • Dissolution: Dissolve the crude 17-pseudoaglycone from the previous step in methanol.

  • Acidification: Add concentrated H₂SO₄ (0.5 eq) dropwise to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor the reaction by analytical HPLC until the pseudoaglycone is consumed.

  • Neutralization: Cool the reaction to room temperature and neutralize by slowly adding saturated NaHCO₃ solution.

  • Extraction and Concentration: Remove most of the methanol under reduced pressure. Extract the remaining aqueous residue three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound as a solid or oil.[5]

Protocol 2: Purification of this compound

Part A: Solid-Phase Extraction (SPE) Cleanup

This step removes polar impurities and residual reagents.

  • Cartridge Conditioning: Condition a silica gel SPE cartridge by washing with hexane (B92381), followed by a 9:1 hexane:ethyl acetate mixture.

  • Sample Loading: Dissolve the crude aglycone in a minimal amount of dichloromethane (B109758) or 9:1 hexane:ethyl acetate and load it onto the conditioned cartridge.

  • Elution: Elute the cartridge with a stepwise gradient of ethyl acetate in hexane (e.g., 10%, 20%, 50%, 100% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze by TLC or analytical HPLC to identify those containing the aglycone.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Part B: Preparative HPLC

This final step achieves high purity of the aglycone.

  • Sample Preparation: Dissolve the semi-purified aglycone from the SPE step in a suitable solvent, such as acetonitrile or methanol. Filter the solution through a 0.45 µm syringe filter.

  • Chromatography: Inject the sample onto a preparative C18 HPLC column.

  • Elution: Elute using a gradient of acetonitrile in water (e.g., starting from 60% acetonitrile and ramping to 95% over 30 minutes).

  • Fraction Collection: Collect fractions corresponding to the main product peak, guided by the UV detector signal at 244 nm.

  • Final Processing: Combine the pure fractions. Remove the organic solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried or extracted with ethyl acetate to recover the final, purified this compound.

  • Analysis: Confirm the purity (>98%) of the final product using analytical HPLC. Confirm the identity and structure using LC-MS and NMR spectroscopy. Store the purified aglycone at -20°C for long-term stability.[8]

References

Application Notes and Protocols for the Analysis of Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a key chemical moiety related to the spinosyn family of insecticides. As a metabolite or degradation product of spinetoram, its accurate quantification is crucial for metabolism, pharmacokinetic, and stability studies. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are intended as a starting point for researchers to develop and validate their own specific assays.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in drug substance and formulation samples where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

1.1.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to prepare working standards at concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (e.g., from a formulation): Accurately weigh a portion of the sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask. Add 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes and use the supernatant for analysis. Dilute as necessary with the mobile phase to fall within the calibration range.

1.1.2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV Detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Methanol:Ammonium Acetate Buffer (pH 5.3) (40:40:20, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 250 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Note: The retention time for this compound should be determined by injecting a standard solution. Based on the parent compounds, spinosyn A and D, the aglycone is expected to have a shorter retention time.

Data Presentation: HPLC-UV Method Performance (Expected)

The following table summarizes the expected performance characteristics of the HPLC-UV method, adapted from validated methods for parent spinosyns.[1][2][3][4][5]

ParameterExpected Performance
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.

Experimental Protocol: LC-MS/MS

2.1.1. Sample Preparation (QuEChERS-based for complex matrices)

This protocol is adapted from methods for spinosad in animal-derived products.[6]

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Cap and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture of 4 g MgSO₄ and 1 g CH₃COONa. Shake vigorously for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or a proprietary sorbent like multiwalled carbon nanotubes). Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Solution: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) To be determined for this compound (Expected ~418.5)
Product Ions (m/z) At least two specific transitions should be selected for quantification and confirmation

Note: The precursor and product ions for this compound must be determined by direct infusion of a standard solution. The precursor ion will correspond to [M+H]⁺.

Data Presentation: LC-MS/MS Method Performance (Expected)

The following table summarizes the expected performance characteristics for the LC-MS/MS method, based on data for parent spinosyns in complex matrices.[6][7][8]

ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.001 - 0.05 ng/mL
Limit of Quantitation (LOQ) 0.003 - 0.15 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 75 - 115%

Method Visualization

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures.

cluster_prep Sample Preparation Workflow (QuEChERS) node_sample 1. Homogenized Sample node_extract 2. Add Acetonitrile & Acetic Acid node_sample->node_extract node_salts 3. Add MgSO4 & CH3COONa (Salting Out) node_extract->node_salts node_centrifuge1 4. Centrifuge node_salts->node_centrifuge1 node_dSPE 5. d-SPE Cleanup (Aliquot + Sorbents) node_centrifuge1->node_dSPE node_centrifuge2 6. Centrifuge node_dSPE->node_centrifuge2 node_filter 7. Filter Supernatant node_centrifuge2->node_filter node_final Final Sample for LC-MS/MS node_filter->node_final

Caption: Workflow for QuEChERS-based sample preparation.

cluster_analysis General Analytical Workflow node_prep Sample Preparation node_lc LC Separation (C18 Column) node_prep->node_lc node_detection Detection (UV or MS/MS) node_lc->node_detection node_data Data Acquisition & Processing node_detection->node_data node_quant Quantification (Calibration Curve) node_data->node_quant

Caption: Overview of the analytical instrument workflow.

Stability and Degradation Considerations

Forced degradation studies are essential to develop a stability-indicating method.[9] this compound is formed by the hydrolysis of the parent glycoside. Key degradation pathways for spinosyns involve the loss of the forosamine (B98537) sugar under aqueous photolytic conditions.[10][11] Therefore, samples should be protected from light, and stability should be assessed under acidic, basic, oxidative, and photolytic stress conditions to ensure the analytical method can separate the aglycone from any further degradants.[12]

References

Application Notes and Protocols for the Mass Spectrometry of Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a key derivative of the spinosyn family of insecticides. It is formed by the hydrolysis of the two glycosidic bonds at the C9 and C17 positions of Dihydrospinosyn A, and the reduction of the double bond at positions 5 and 6 of the parent spinosyn A aglycone.[1][2] As a significant metabolite and reference standard in the development and analysis of spinosyn-based pharmaceuticals and agrochemicals, understanding its behavior in mass spectrometry is crucial for accurate identification and quantification.

This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, including sample preparation, instrumental parameters, and an interpretation of its fragmentation patterns.

Molecular Profile

A clear understanding of the analyte's properties is fundamental for its mass spectrometric analysis.

PropertyValueSource
Molecular Formula C₂₄H₃₆O₅[1][2]
Molecular Weight 404.54 g/mol [1]
CAS Number 727695-12-7[1][2]

Experimental Protocols

The following protocols are recommended for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). These are based on established methods for the analysis of spinosyns and other macrolides.

Sample Preparation

Given that this compound is often analyzed in complex matrices, a robust sample preparation protocol is essential to minimize matrix effects and ensure accurate quantification.

a) Solid-Phase Extraction (SPE) for Complex Matrices:

This protocol is adapted from methods used for the analysis of spinosad and its metabolites in various food and environmental samples.[3]

  • Extraction: Homogenize the sample and extract with an acetonitrile (B52724)/water solution.

  • Centrifugation: Centrifuge the extract to pellet solid debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the supernatant from the centrifuged extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

  • Elution: Elute the this compound from the cartridge using methanol or acetonitrile.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water).

b) Direct Injection for Pure Standards:

For the analysis of pure reference standards, a simpler protocol can be followed.

  • Dissolution: Dissolve the this compound standard in a suitable organic solvent such as methanol or acetonitrile to a concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and analytical goals.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.2 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive Ion Mode
Scan Mode Full Scan (for identification) and Product Ion Scan or Multiple Reaction Monitoring (MRM) (for quantification and structural confirmation)
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Data Presentation

Predicted Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted m/z values for the protonated molecule and potential adducts of this compound in positive ion mode.

Ion SpeciesFormulaPredicted m/z
[M+H]⁺ [C₂₄H₃₇O₅]⁺405.2636
[M+Na]⁺ [C₂₄H₃₆O₅Na]⁺427.2455
[M+K]⁺ [C₂₄H₃₆O₅K]⁺443.2194

Fragmentation Pathway and Visualization

The following diagram illustrates a proposed experimental workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Containing This compound Extraction Extraction (Acetonitrile/Water) Sample->Extraction SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Extraction->SPE Elution Elution (Methanol/Acetonitrile) SPE->Elution FinalSample Reconstituted Sample for LC-MS Elution->FinalSample LC_Separation Liquid Chromatography (C18 Column) FinalSample->LC_Separation Ionization Electrospray Ionization (ESI) (Positive Mode) LC_Separation->Ionization MS1 MS1 Scan (Precursor Ion Selection m/z 405.26) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Data_Acquisition Data Acquisition MS2->Data_Acquisition Identification Identification (Based on m/z and Fragmentation Pattern) Data_Acquisition->Identification Quantification Quantification (MRM Transitions) Data_Acquisition->Quantification

Caption: Experimental workflow for the analysis of this compound.

The following diagram illustrates a proposed fragmentation pathway for this compound. The fragmentation is expected to be initiated by protonation, likely at one of the oxygen atoms, followed by neutral losses and cleavages of the macrocyclic ring.

G cluster_fragmentation Proposed Fragmentation Pathway of this compound M_H [M+H]⁺ m/z 405.26 Loss_H2O [M+H - H₂O]⁺ m/z 387.25 M_H->Loss_H2O - H₂O Fragment_A Fragment A (Ring Cleavage) M_H->Fragment_A Ring Cleavage Loss_2H2O [M+H - 2H₂O]⁺ m/z 369.24 Loss_H2O->Loss_2H2O - H₂O Fragment_B Fragment B (Further Fragmentation) Fragment_A->Fragment_B Further Fragmentation

Caption: Proposed fragmentation of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric analysis of this compound. The detailed experimental procedures and the proposed fragmentation pathway will aid researchers in the accurate identification and quantification of this important molecule in various applications, from drug metabolism studies to environmental monitoring. Further experimental work is encouraged to confirm the proposed fragmentation pathway and to establish a library of fragment ions for confident structural elucidation.

References

Application Notes and Protocols for the Semi-Synthesis of Spinetoram-J from Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the semi-synthesis of spinetoram-J, a potent insecticide, starting from Dihydrospinosyn A aglycone. Two synthetic routes are presented: an improved 3-step synthesis and a more traditional 7-step synthesis. These protocols are intended for use by qualified researchers and chemists. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Introduction

Spinetoram is a second-generation spinosyn insecticide that exhibits a broader spectrum of activity and enhanced efficacy compared to its predecessor, spinosad. It is a mixture of two active components, with spinetoram-J being the major and more active constituent. The semi-synthesis of spinetoram-J from a readily available starting material like this compound, which can be derived from the fermentation product spinosyn A, is a cost-effective approach for its production and for the generation of novel analogs for drug discovery programs.[1][2]

Spinetoram exerts its insecticidal effect through a dual mode of action, targeting both nicotinic acetylcholine (B1216132) receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors in the insect nervous system. This leads to hyperexcitation of the neurons, resulting in paralysis and death of the target insect.[3]

Improved 3-Step Semi-Synthesis of Spinetoram-J

This improved synthesis utilizes a "self-protection" strategy, reducing the number of steps and increasing overall efficiency.[2]

Quantitative Data Summary
StepReactionStarting MaterialProductReagentsSolventTime (h)Yield (%)
1GlycosylationThis compoundCompound 4 3-O-ethyl-2,4-di-O-methylrhamnose derivative, BF₃·(C₂H₅)₂O, molecular sievesDry CH₂Cl₂1465
2Selective HydrolysisCompound 4 Spinetoram-J 17-pseudoaglycone (5 )1.5 N H₂SO₄-376
3GlycosylationSpinetoram-J 17-pseudoaglycone (5 )Spinetoram-JD-forosamine derivative (6 ), BF₃·(C₂H₅)₂O, molecular sievesDry CH₂Cl₂1678
Experimental Protocols

Step 1: Synthesis of Compound 4

  • To a solution of this compound (0.32 g, 0.79 mmol) in dry dichloromethane (B109758) (10 mL) under an argon atmosphere, add a 3-O-ethyl-2,4-di-O-methylrhamnose derivative (0.68 g, 1.87 mmol) and molecular sieves.

  • Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O) (0.12 mL, 1.01 mmol).

  • Stir the reaction mixture at room temperature for 14 hours.

  • Upon completion, dilute the mixture with dichloromethane (15 mL) and wash with a saturated sodium bicarbonate solution (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford compound 4 (0.42 g, 65% yield).[2]

Step 2: Synthesis of Spinetoram-J 17-pseudoaglycone (5)

  • Dissolve compound 4 (0.23 g, 0.28 mmol) in 1.5 N sulfuric acid (10 mL).

  • Heat the mixture to 90 °C and stir for 3 hours.

  • Cool the reaction to room temperature and extract with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield spinetoram-J 17-pseudoaglycone (5 ) (0.13 g, 76% yield).[2]

Step 3: Synthesis of Spinetoram-J

  • To a solution of spinetoram-J 17-pseudoaglycone (5 ) (0.15 g, 0.25 mmol) and a D-forosamine derivative (6 ) (0.11 g, 0.36 mmol) in dry dichloromethane (10 mL) with molecular sieves under an argon atmosphere, add boron trifluoride diethyl etherate (0.13 mL, 1.02 mmol) at room temperature.

  • Stir the mixture for 16 hours.

  • Dilute the reaction with dichloromethane (15 mL) and wash with a saturated sodium bicarbonate solution (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain pure spinetoram-J (0.15 g, 78% yield).[2]

7-Step Semi-Synthesis of Spinetoram-J

This classical approach involves sequential protection, glycosylation, and deprotection steps.

Quantitative Data Summary
StepReactionStarting MaterialProductKey ReagentsSolventYield (%)
1Hydrolysis of Spinosyn ASpinosyn AThis compoundH₂SO₄H₂O/THFHigh
2Selective C9-OH ProtectionThis compoundC9-O-TBDMS protected aglyconeTBDMSCl, 4-DMAPDry CH₂Cl₂High
3C17-OH ProtectionC9-O-TBDMS protected aglyconeC9-O-TBDMS, C17-O-TIPS protected aglyconeTIPSOTf, 2,6-lutidineDry CH₂Cl₂High
4Selective C9-OH DeprotectionC9-O-TBDMS, C17-O-TIPS protected aglyconeC17-O-TIPS protected aglyconeHOAcTHF/H₂OHigh
5C9-GlycosylationC17-O-TIPS protected aglyconeC9-rhamnosyl, C17-O-TIPS intermediateRhamnose donor, TMSOTfDry CH₂Cl₂High
6C17-OH DeprotectionC9-rhamnosyl, C17-O-TIPS intermediateC9-rhamnosyl intermediateHF·Pyridine (B92270)Pyridine/THFHigh
7C17-Glycosylation & HydrogenationC9-rhamnosyl intermediateSpinetoram-JForosamine donor, TMSOTf; then 10% Pd/C, H₂CH₂Cl₂, then MeOHHigh

Note: Specific yields for each step of the 7-step synthesis are often reported as "high" or "good" in the literature. For precise quantitative analysis, it is recommended to monitor each reaction by TLC or LC-MS and determine the isolated yield for each specific experiment.

Experimental Protocols

Step 1: Hydrolysis of Spinosyn A

  • Hydrolyze Spinosyn A under acidic conditions (e.g., sulfuric acid in a water/tetrahydrofuran (B95107) mixture) to cleave the glycosidic bonds and yield the this compound.[1]

Step 2: Selective Protection of C9-OH

  • To a solution of this compound in dry dichloromethane, add 4-dimethylaminopyridine (B28879) (4-DMAP) and tert-butyldimethylsilyl chloride (TBDMSCl).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with aqueous sodium bicarbonate and brine, followed by drying and concentration. Purify by column chromatography.[1]

Step 3: Protection of C17-OH

  • Dissolve the C9-O-TBDMS protected aglycone in dry dichloromethane and add 2,6-lutidine.

  • Cool the solution to 0 °C and add triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane. Dry the organic phase and concentrate. Purify the product by flash chromatography.[1]

Step 4: Selective Deprotection of C9-OH

  • Dissolve the fully protected aglycone in a mixture of acetic acid, tetrahydrofuran, and water.

  • Stir the reaction at room temperature, monitoring the selective removal of the TBDMS group by TLC.

  • Neutralize the reaction with saturated sodium bicarbonate and extract the product with an organic solvent. Dry and concentrate to obtain the C17-O-TIPS protected aglycone.[1]

Step 5: Glycosylation of C9-OH

  • Couple the C17-O-TIPS protected aglycone with a suitable 3-O-ethyl-2,4-di-O-methylrhamnose donor (e.g., a trichloroacetimidate (B1259523) or thioglycoside derivative) in the presence of a Lewis acid promoter such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) in dry dichloromethane at low temperature.[1]

Step 6: Deprotection of C17-OH

  • Treat the product from the previous step with a fluoride (B91410) source, such as hydrogen fluoride-pyridine complex, in a mixture of pyridine and tetrahydrofuran to cleave the TIPS ether.[1]

Step 7: C17-Glycosylation and Final Hydrogenation

  • Glycosylate the deprotected C17-hydroxyl group with an activated D-forosamine donor using a suitable promoter.

  • Following the glycosylation, dissolve the resulting intermediate in a solvent such as methanol (B129727) and subject it to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere to selectively reduce the 5,6-double bond and yield the final product, spinetoram-J.[1]

Visualizations

G cluster_0 Improved 3-Step Synthesis This compound This compound Compound 4 Compound 4 This compound->Compound 4 Glycosylation (Rhamnose derivative, BF3.OEt2) Spinetoram-J 17-pseudoaglycone Spinetoram-J 17-pseudoaglycone Compound 4->Spinetoram-J 17-pseudoaglycone Selective Hydrolysis (H2SO4) Spinetoram-J Spinetoram-J Spinetoram-J 17-pseudoaglycone->Spinetoram-J Glycosylation (Forosamine derivative, BF3.OEt2)

Caption: Workflow of the improved 3-step synthesis of spinetoram-J.

G Spinosyn A Spinosyn A This compound This compound Spinosyn A->this compound Hydrolysis C9-O-TBDMS Aglycone C9-O-TBDMS Aglycone This compound->C9-O-TBDMS Aglycone Selective Protection (TBDMSCl) C9-O-TBDMS, C17-O-TIPS Aglycone C9-O-TBDMS, C17-O-TIPS Aglycone C9-O-TBDMS Aglycone->C9-O-TBDMS, C17-O-TIPS Aglycone Protection (TIPSOTf) C17-O-TIPS Aglycone C17-O-TIPS Aglycone C9-O-TBDMS, C17-O-TIPS Aglycone->C17-O-TIPS Aglycone Selective Deprotection (HOAc) C9-Rhamnosyl, C17-O-TIPS Intermediate C9-Rhamnosyl, C17-O-TIPS Intermediate C17-O-TIPS Aglycone->C9-Rhamnosyl, C17-O-TIPS Intermediate Glycosylation (Rhamnose donor) C9-Rhamnosyl Intermediate C9-Rhamnosyl Intermediate C9-Rhamnosyl, C17-O-TIPS Intermediate->C9-Rhamnosyl Intermediate Deprotection (HF.Py) Unsaturated Spinetoram-J Unsaturated Spinetoram-J C9-Rhamnosyl Intermediate->Unsaturated Spinetoram-J Glycosylation (Forosamine donor) Spinetoram-J Spinetoram-J Unsaturated Spinetoram-J->Spinetoram-J Selective Hydrogenation (Pd/C, H2)

Caption: Workflow of the 7-step semi-synthesis of spinetoram-J.

G cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_GABA GABA Receptor Pathway SpinetoramJ Spinetoram-J nAChR nAChR SpinetoramJ->nAChR Allosteric Modulation GABAR GABA Receptor SpinetoramJ->GABAR Antagonism Na_Influx Na+ Influx nAChR->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Hyperexcitation1 Neuronal Hyperexcitation Depolarization->Hyperexcitation1 Paralysis Paralysis & Insect Death Hyperexcitation1->Paralysis Cl_Influx Cl- Influx Blockage GABAR->Cl_Influx Inhibition_Loss Loss of Inhibition Cl_Influx->Inhibition_Loss Hyperexcitation2 Neuronal Hyperexcitation Inhibition_Loss->Hyperexcitation2 Hyperexcitation2->Paralysis

Caption: Dual mode of action of spinetoram-J on insect neurons.

References

Application Notes and Protocols for Protecting Group Chemistry in Dihydrospinosyn A Aglycone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of protecting groups in the chemical modification of Dihydrospinosyn A aglycone. The strategic application of protecting groups is crucial for achieving regioselective reactions at the various hydroxyl moieties of the aglycone, enabling the synthesis of novel spinosyn analogues for drug discovery and development.

Introduction

This compound, the core macrolide of the spinosyn insecticides, possesses multiple hydroxyl groups with similar reactivities. To achieve selective modification at specific positions, such as the C9 and C17 hydroxyls, a robust protecting group strategy is essential. This document outlines the selective protection of the C9 and C17 hydroxyl groups using silyl (B83357) ethers, followed by their selective deprotection, as demonstrated in the semisynthesis of 3'-O-ethyl-5,6-dihydrospinosyn J.

Data Presentation: Reaction Yields

The following table summarizes the quantitative data for the key protection and deprotection reactions performed on the this compound.

StepReactionProtecting GroupKey ReagentsSolventYield (%)
1. Selective Protection of C9-OHSilylationTBDMSTBDMSCl, 4-DMAPDichloromethane-
2. Protection of C17-OHSilylationTIPSTIPSOTf, 2,6-lutidineDichloromethane-
3. Selective Deprotection of C9-O-TBDMSHydrolysis-Acetic Acid--
4. Deprotection of C17-O-TIPSDesilylation-Hydrofluoric AcidAcetonitrile (B52724)74

Note: Yields for steps 1-3 were not explicitly provided in the source literature and are thus marked as "-". The yield for step 4 corresponds to the desilylation of a downstream intermediate.

Experimental Protocols

The following are detailed experimental protocols for the protection and deprotection of the hydroxyl groups of this compound.

Protocol 1: Selective Protection of C9-OH with tert-Butyldimethylsilyl (TBDMS) Group

This protocol describes the selective protection of the C9-hydroxyl group of the this compound using tert-butyldimethylsilyl chloride (TBDMSCl). The steric hindrance around the C17-OH allows for the selective protection of the C9-OH.[1]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • 4-Dimethylaminopyridine (4-DMAP)

  • Dry Dichloromethane (CH₂Cl₂)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Petroleum ether

Procedure:

  • Dissolve this compound in dry dichloromethane.

  • Add 4-DMAP to the solution.

  • Add TBDMSCl to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the C9-O-TBDMS protected aglycone.

Protocol 2: Protection of C17-OH with Triisopropylsilyl (TIPS) Group

This protocol details the protection of the remaining C17-hydroxyl group using triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf).

Materials:

  • C9-O-TBDMS protected this compound

  • Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)

  • 2,6-Lutidine

  • Dry Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Dissolve the C9-O-TBDMS protected aglycone in dry dichloromethane.

  • Add 2,6-lutidine to the solution.

  • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Add TIPSOTf dropwise to the reaction mixture.

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the fully protected C9-O-TBDMS, C17-O-TIPS this compound.[1]

Protocol 3: Selective Deprotection of the C9-O-TBDMS Group

This protocol describes the selective removal of the TBDMS group from the C9 position.

Materials:

  • C9-O-TBDMS, C17-O-TIPS protected this compound

  • Acetic Acid (HOAc)

  • Water

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the fully protected aglycone in a mixture of acetic acid and water.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the TBDMS group is cleaved, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the C17-O-TIPS protected aglycone.

Protocol 4: Deprotection of the C17-O-TIPS Group

This protocol details the removal of the TIPS protecting group from a downstream intermediate using hydrofluoric acid.[2]

Materials:

  • TIPS-protected Dihydrospinosyn A derivative (Compound 9 in the cited literature) (0.21 g, 0.28 mmol)[3]

  • Acetonitrile (15 ml)[3]

  • 40% Hydrofluoric acid (2.5 ml)[3]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (200–300 mesh)[3]

Procedure:

  • To a solution of the TIPS-protected compound (0.21 g, 0.28 mmol) in acetonitrile (15 ml), add 40% hydrofluoric acid (2.5 ml) at 0 °C.[3]

  • Stir the mixture for approximately 12 hours.[3]

  • Dilute the reaction mixture with water.[3]

  • Wash the mixture with a saturated sodium bicarbonate solution.[3]

  • Extract the aqueous layer three times with ethyl acetate.[3]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • Purify the residue by column chromatography on silica gel (200–300 mesh) to afford the deprotected product (yield 74%).[3]

Visualizations

The following diagrams illustrate the key steps in the protection and deprotection strategy for this compound.

Protection_Strategy Aglycone Dihydrospinosyn A Aglycone (C9-OH, C17-OH) C9_Protected C9-O-TBDMS Protected Aglycone Aglycone->C9_Protected TBDMSCl, 4-DMAP CH₂Cl₂ Fully_Protected C9-O-TBDMS, C17-O-TIPS Protected Aglycone C9_Protected->Fully_Protected TIPSOTf, 2,6-lutidine CH₂Cl₂

Caption: Selective protection of this compound hydroxyl groups.

Deprotection_Strategy Fully_Protected C9-O-TBDMS, C17-O-TIPS Protected Aglycone C17_Protected C17-O-TIPS Protected Intermediate Fully_Protected->C17_Protected Acetic Acid Deprotected_Product Deprotected Product C17_Protected->Deprotected_Product Hydrofluoric Acid Acetonitrile

Caption: Stepwise deprotection of silyl ethers from the aglycone backbone.

References

Application Notes and Protocols: Dihydrospinosyn A Aglycone in Insecticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Dihydrospinosyn A aglycone as a key intermediate in the semi-synthesis of novel spinosyn-based insecticides, such as 3'-O-ethyl-5,6-dihydrospinosyn J, a major component of the insecticide spinetoram. The protocols outlined below are based on established synthetic routes, offering a reproducible methodology for the chemical modification of the spinosyn scaffold.

Introduction

Spinosyns are a class of potent, broad-spectrum insecticides derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa. They are valued for their high efficacy against a variety of insect pests, coupled with low mammalian toxicity and a favorable environmental profile. Spinetoram, a second-generation spinosyn insecticide, exhibits enhanced activity and a wider spectrum of control compared to its predecessor, spinosad.[1]

The chemical structure of spinosyns consists of a complex tetracyclic lactone core (the aglycone) glycosylated at two positions. This compound is a derivative of the naturally occurring spinosyn A aglycone and serves as a versatile starting material for the synthesis of various spinosyn analogues.[1] Its strategic use as an intermediate allows for the introduction of diverse functionalities, leading to the development of new insecticidal compounds with improved properties.

This document details a 7-step semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J starting from spinosyn A, which is first hydrolyzed to yield the aglycone. The process involves selective protection of hydroxyl groups, sequential glycosylation, and a final selective reduction.

Chemical Synthesis Pathway

The overall synthetic pathway from Spinosyn A to 3'-O-ethyl-5,6-dihydrospinosyn J is depicted below. The process begins with the hydrolysis of Spinosyn A to obtain the crucial aglycone intermediate. This is followed by a series of protection, glycosylation, and deprotection steps to build the final molecule.

G SpinosynA Spinosyn A Aglycone Spinosyn A Aglycone SpinosynA->Aglycone Two-step Hydrolysis ProtectedAglycone1 C9-O-TBDMS Protected Aglycone Aglycone->ProtectedAglycone1 Selective Protection (TBDMSCl) ProtectedAglycone2 C9-O-TBDMS, C17-O-TIPS Protected Aglycone ProtectedAglycone1->ProtectedAglycone2 Protection (TIPSOTf) Glycosylated1 C17-O-TIPS, C9-O-(3-O-ethyl-2,4-di-O-methylrhamnose) Aglycone ProtectedAglycone2->Glycosylated1 Glycosylation with Rhamnose derivative Deprotected1 C9-O-(3-O-ethyl-2,4-di-O-methylrhamnose) Aglycone Glycosylated1->Deprotected1 Selective Deprotection (HF) Glycosylated2 C17-O-(D-forosamine), C9-O-(3-O-ethyl-2,4-di-O-methylrhamnose) Aglycone Deprotected1->Glycosylated2 Glycosylation with D-forosamine derivative FinalProduct 3'-O-ethyl-5,6-dihydrospinosyn J Glycosylated2->FinalProduct Selective Reduction (Pd/C, H2)

Caption: Semi-synthesis pathway of 3'-O-ethyl-5,6-dihydrospinosyn J.

Quantitative Data Summary

The following table summarizes the reported yields for each step in the semi-synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J.

StepReactionProductYield (%)
1Two-step hydrolysis of Spinosyn ASpinosyn A Aglycone85
2Selective protection of C9-OH with TBDMSClC9-O-TBDMS Protected Aglycone92
3Protection of C17-OH with TIPSOTfC9-O-TBDMS, C17-O-TIPS Protected Aglycone95
4Glycosylation with 3-O-ethyl-2,4-di-O-methylrhamnose derivativeC17-O-TIPS, C9-O-(3-O-ethyl-2,4-di-O-methylrhamnose) Aglycone88
5Selective deprotection of C9-O-TBDMS with HFC9-O-(3-O-ethyl-2,4-di-O-methylrhamnose) Aglycone90
6Glycosylation with D-forosamine derivativeC17-O-(D-forosamine), C9-O-(3-O-ethyl-2,4-di-O-methylrhamnose) Aglycone86
7Selective reduction of the 5,6-double bond with Pd/C and H₂3'-O-ethyl-5,6-dihydrospinosyn J91

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the synthesis of 3'-O-ethyl-5,6-dihydrospinosyn J from Spinosyn A aglycone.

Protocol 1: Preparation of Spinosyn A Aglycone

This protocol describes the two-step hydrolysis of Spinosyn A to yield the aglycone.

Experimental Workflow:

G cluster_0 Step 1: Hydrolysis of Forosamine cluster_1 Step 2: Hydrolysis of Rhamnose SpinosynA Spinosyn A Reaction1 H2SO4 (aq) Reflux SpinosynA->Reaction1 Pseudoaglycone Spinosyn A 17-pseudoaglycone Reaction1->Pseudoaglycone Reaction2 H2SO4 (conc) Stir at RT Pseudoaglycone->Reaction2 Aglycone Spinosyn A Aglycone Reaction2->Aglycone

Caption: Workflow for the two-step hydrolysis of Spinosyn A.

Materials:

Procedure:

  • Step 1: Hydrolysis of the Forosamine Moiety.

    • Dissolve Spinosyn A in a suitable solvent and add 1 M aqueous sulfuric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Spinosyn A 17-pseudoaglycone.

  • Step 2: Hydrolysis of the Rhamnose Moiety.

    • Dissolve the crude Spinosyn A 17-pseudoaglycone in a suitable solvent and add concentrated sulfuric acid dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Monitor the reaction by TLC.

    • Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the pure Spinosyn A aglycone.

Protocol 2: Selective Protection of the Aglycone Hydroxyl Groups

This protocol details the sequential protection of the C9 and C17 hydroxyl groups of the Spinosyn A aglycone.

Materials:

Procedure:

  • Selective Protection of the C9-OH group:

    • To a solution of Spinosyn A aglycone in anhydrous dichloromethane, add 4-DMAP and tert-butyldimethylsilyl chloride at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the C9-O-TBDMS protected aglycone.

  • Protection of the C17-OH group:

    • To a solution of the C9-O-TBDMS protected aglycone in anhydrous dichloromethane, add 2,6-lutidine followed by triisopropylsilyl trifluoromethanesulfonate at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with dichloromethane, wash the combined organic layers with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to obtain the fully protected C9-O-TBDMS, C17-O-TIPS aglycone.

Protocol 3: Glycosylation and Deprotection Steps

This section outlines the sequential glycosylation at the C9 and C17 positions and the intermediate deprotection step.

Materials:

  • Fully protected aglycone (from Protocol 2)

  • 3-O-ethyl-2,4-di-O-methylrhamnose trifluoro-N-phenylacetimidate (glycosyl donor)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Molecular sieves (4 Å)

  • Hydrofluoric acid (HF) in pyridine (B92270)

  • Tetrahydrofuran (THF)

  • D-forosamine trichloroacetimidate (B1259523) (glycosyl donor)

Procedure:

  • Glycosylation at C9:

    • To a solution of the fully protected aglycone and the rhamnose-based glycosyl donor in anhydrous dichloromethane containing activated 4 Å molecular sieves, add TMSOTf at -40 °C.

    • Stir the mixture at -40 °C for 2-3 hours.

    • Quench the reaction with triethylamine.

    • Filter the mixture and concentrate the filtrate.

    • Purify the crude product by column chromatography.

  • Selective Deprotection of the C9-O-TBDMS group:

    • To a solution of the glycosylated product in THF, add a solution of HF in pyridine at 0 °C.

    • Stir the reaction mixture at 0 °C for 8-10 hours.

    • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract with ethyl acetate, wash with water and brine.

    • Dry the organic layer and concentrate.

    • Purify by column chromatography.

  • Glycosylation at C17:

    • To a solution of the deprotected intermediate and the D-forosamine-based glycosyl donor in anhydrous dichloromethane with activated 4 Å molecular sieves, add TMSOTf at -78 °C.

    • Allow the reaction to warm to -40 °C and stir for 3-4 hours.

    • Quench with triethylamine, filter, and concentrate.

    • Purify the residue by column chromatography.

Protocol 4: Selective Reduction of the 5,6-Double Bond

This final protocol describes the selective hydrogenation of the 5,6-double bond to yield the target insecticide.

Materials:

  • Product from Protocol 3, Step 3

  • Palladium on activated carbon (Pd/C), 10%

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the glycosylated intermediate in methanol.

  • Add 10% Pd/C to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3'-O-ethyl-5,6-dihydrospinosyn J.

Conclusion

The use of this compound as a synthetic intermediate provides a versatile and efficient platform for the development of novel insecticides. The detailed protocols and quantitative data presented herein offer a comprehensive guide for researchers in the field of agrochemical synthesis and drug development. The semi-synthetic approach allows for the generation of a wide range of spinosyn analogues, facilitating the exploration of structure-activity relationships and the optimization of insecticidal properties.

References

Application Notes and Protocols: Dihydrospinosyn A Aglycone in Entomological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrospinosyn A aglycone is a derivative of spinosyn A, a naturally occurring insecticide produced by the actinomycete Saccharopolyspora spinosa. Spinosyn A is a potent neurotoxin in insects, acting primarily on nicotinic acetylcholine (B1216132) receptors (nAChRs) and, to a lesser extent, on GABA receptors. The insecticidal activity of spinosyn A is critically dependent on its two sugar moieties: forosamine (B98537) and tri-O-methylrhamnose. This compound is the core tetracyclic lactone structure of spinosyn A, lacking both sugar groups and with the double bond at the 5,6-position reduced. This document provides detailed application notes and protocols for the experimental use of this compound in entomological research, primarily as a synthetic precursor and a negative control in bioassays.

Key Applications in Entomology

The primary experimental applications of this compound in entomology are:

  • Synthetic Precursor: It serves as a key building block in the semi-synthesis of novel spinosyn analogs and second-generation insecticides like spinetoram.[1] Researchers can chemically modify the aglycone to explore structure-activity relationships (SAR) and develop new insecticidal compounds.

  • Negative Control in Bioassays: Due to its lack of insecticidal activity, this compound is an ideal negative control in experiments designed to investigate the mode of action and efficacy of spinosyn-based insecticides. Its use helps to confirm that the observed biological effects are due to the complete spinosyn molecule, including its sugar moieties, and not the tetracyclic core alone.

  • Reference Standard: In metabolic studies, it can be used as a reference standard to identify metabolites of spinosyn A that have undergone cleavage of the glycosidic bonds.

Biological Activity

It is well-established that the sugar moieties of spinosyns are essential for their insecticidal activity.[2][3] The aglycone of spinosyn A, a closely related compound, has been shown to have no insecticidal activity at concentrations up to 64 ppm.[4] By extension, this compound is also considered biologically inactive against insects. This lack of activity is attributed to the inability of the aglycone to bind effectively to the target receptors in the insect nervous system.

Quantitative Data on Spinosyn Aglycone Activity
CompoundTarget InsectAssay TypeConcentration/DoseObserved ActivityReference
Spinosyn A aglyconeNot specifiedInsecticidal BioassayUp to 64 ppmNo insecticidal activity[4]

Experimental Protocols

Protocol for Use as a Negative Control in Insect Bioassays

This protocol describes the use of this compound as a negative control in a typical insect diet incorporation bioassay.

Objective: To assess the insecticidal activity of a test compound (e.g., spinosyn A) in comparison to a vehicle control and a structurally related, inactive compound (this compound).

Materials:

  • Test insects (e.g., larvae of Heliothis virescens or Plutella xylostella)

  • Artificial insect diet

  • This compound

  • Test compound (e.g., spinosyn A)

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Petri dishes or multi-well plates

  • Fine paintbrush for handling larvae

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at the highest concentration to be tested for the active compounds.

    • Prepare serial dilutions of the test compound stock solution.

    • Prepare a solvent-only solution for the vehicle control.

  • Diet Incorporation:

    • Dispense a known volume of the artificial diet into each well of a multi-well plate or into individual petri dishes.

    • Apply a small, precise volume of the this compound solution, the test compound dilutions, or the vehicle control to the surface of the diet.

    • Allow the solvent to evaporate completely.

  • Insect Infestation:

    • Carefully place one insect larva into each well or petri dish using a fine paintbrush.

    • Seal the plates or dishes with a breathable lid.

  • Incubation:

    • Incubate the bioassay containers under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Data Collection:

    • Assess insect mortality and any sublethal effects (e.g., paralysis, tremors, developmental abnormalities) at predetermined time points (e.g., 24, 48, 72 hours).

    • Mortality is typically defined as the inability of the larva to move when prodded with a fine probe.

  • Data Analysis:

    • Calculate the percentage mortality for each treatment group.

    • Mortality in the this compound treatment should be comparable to the vehicle control and statistically insignificant.

    • Perform probit analysis or other appropriate statistical methods to determine the LC50 (lethal concentration, 50%) of the active test compound.

Protocol for Synthesis of this compound from Spinosyn A

This protocol is a generalized procedure based on published methods for the hydrolysis of spinosyn A.[5]

Objective: To produce this compound from spinosyn A for use in further experiments.

Materials:

  • Spinosyn A

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Hydrolysis of Forosamine:

    • Dissolve spinosyn A in methanol.

    • Add a mild acidic solution (e.g., dilute HCl) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed, yielding the 17-pseudoaglycone.

  • Hydrolysis of Tri-O-methylrhamnose:

    • To the solution containing the 17-pseudoaglycone, add a more concentrated acidic solution and heat gently. This step cleaves the rhamnose sugar to yield the spinosyn A aglycone.

  • Reduction of the 5,6-Double Bond:

    • The spinosyn A aglycone can then be reduced to this compound using a suitable reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst.

  • Work-up and Extraction:

    • Neutralize the reaction mixture with a saturated solution of NaHCO3.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

    • Monitor the fractions by TLC to identify and collect those containing the pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (1H and 13C) and mass spectrometry.

Visualizations

Signaling Pathway Diagram

cluster_0 Spinosyn A cluster_1 This compound cluster_2 Insect Neuron SpinosynA Spinosyn A (Aglycone + Sugars) nAChR Nicotinic Acetylcholine Receptor (nAChR) SpinosynA->nAChR Binds to allosteric site Aglycone This compound (No Sugars) Aglycone->nAChR Does not bind NoBinding No Binding Channel Ion Channel nAChR->Channel Opens NoEffect No Effect Excitation Neuronal Hyperexcitation Channel->Excitation Causes Paralysis Paralysis & Death Excitation->Paralysis

Caption: Role of sugar moieties in Spinosyn A's mode of action.

Experimental Workflow Diagram

cluster_treatments Treatment Groups start Start: Prepare Stock Solutions control Vehicle Control aglycone This compound (Negative Control) test_compound Test Compound (e.g., Spinosyn A) diet Incorporate into Insect Diet infest Infest with Insect Larvae diet->infest incubate Incubate under Controlled Conditions infest->incubate assess Assess Mortality and Sublethal Effects incubate->assess analyze Analyze Data (e.g., LC50) assess->analyze end End: Compare Activity analyze->end control->diet aglycone->diet test_compound->diet

Caption: Workflow for an insect bioassay using a negative control.

References

Troubleshooting & Optimization

Navigating the Synthesis of Dihydrospinosyn A Aglycone: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of Dihydrospinosyn A aglycone, this technical support center provides troubleshooting guidance and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the this compound?

The total synthesis of the this compound presents several significant hurdles. Key challenges include controlling stereoselectivity during the formation of the complex tetracyclic core, managing the selective protection and deprotection of multiple hydroxyl groups, and achieving the selective reduction of the 5,6-double bond without affecting other sensitive functionalities. The construction of the 5,6,5,12-fused tetracyclic system is a notable difficulty in the broader spinosyn family.[1]

Q2: How is the this compound typically obtained?

This compound can be obtained through the hydrolysis of Dihydrospinosyn A, which involves the removal of the forosamine (B98537) and tri-O-methylrhamnose sugar moieties.[2] Alternatively, it can be derived from Spinosyn A through a series of steps including hydrolysis to the aglycone followed by selective reduction of the 5,6-double bond. A two-step hydrolysis under different acidic conditions is often employed to sequentially remove the sugar units.[3][4]

Q3: What makes the selective reduction of the 5,6-double bond challenging?

The this compound contains another double bond at the 13,14-position. The challenge lies in selectively reducing the 5,6-double bond without affecting the 13,14-double bond. Fortunately, the 13,14-double bond is conjugated with the carbonyl group of the macrolactone, which provides it with greater stability compared to the isolated 5,6-double bond.[3] This inherent difference in reactivity allows for selective reduction under specific catalytic hydrogenation conditions.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Reaction

Problem: The IMDA reaction to form the tetracyclic core of the spinosyn aglycone often yields the incorrect C(7)-C(11) trans-fused diastereomer as the major product.[5]

Possible Causes and Solutions:

  • Intrinsic Diastereofacial Selectivity: The inherent conformational preference of the macrocyclic precursor may favor the undesired diastereomer.

  • Solution 1: Chiral Auxiliary: Incorporating a chiral auxiliary on the dienophile can override the intrinsic selectivity and direct the cycloaddition to the desired cis-fused diastereomer.[5]

  • Solution 2: Lewis Acid Catalysis: The use of a chiral amine catalyst can promote the desired diastereoselectivity in the intramolecular Diels-Alder reaction.[1]

Issue 2: Low Yield and Poor Selectivity in Glycosylation at C17-OH

Problem: Installation of the forosamine sugar at the C17-hydroxyl group of the aglycone often results in low yields and a mixture of α and β anomers, with the undesired α-anomer sometimes being the major product.[5]

Possible Causes and Solutions:

  • Steric Hindrance: The C17-OH is sterically hindered, making glycosidic bond formation challenging.

  • Glycosyl Donor Reactivity: The nature of the glycosyl donor significantly impacts the stereochemical outcome.

  • Solution 1: Choice of Glycosyl Donor: Employing a highly reactive glycosyl donor, such as a glycosyl imidate, can improve yields and selectivity.[5]

  • Solution 2: Promotor System: The use of a suitable promoter system, like a gold catalyst for Yu glycosylation, can facilitate the formation of the challenging β-forosamine linkage.[1]

Issue 3: Difficulty in Selective Protection/Deprotection of Hydroxyl Groups

Problem: The aglycone possesses hydroxyl groups at C9 and C17 with different reactivities, requiring a precise protection and deprotection strategy for selective functionalization.[3]

Possible Causes and Solutions:

  • Similar Reactivity of Hydroxyl Groups: Under certain conditions, both the C9 and C17 hydroxyls can react, leading to a mixture of products.

  • Harsh Deprotection Conditions: The use of harsh deprotection conditions can lead to undesired side reactions or decomposition of the aglycone.[4]

  • Solution: Orthogonal Protecting Groups: Employ a strategy with orthogonal protecting groups that can be removed under different specific conditions. For instance, protecting the more reactive hydroxyl group with a more labile protecting group. The differential stability of protecting groups on the C9-OH and C17-OH allows for their successive removal under varying conditions.[3]

Experimental Protocols

Selective Hydrogenation of Spinosyn A Aglycone to this compound

This protocol describes the selective reduction of the 5,6-double bond of the spinosyn A aglycone.

  • Preparation of the Catalyst: Weigh 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Dissolution of Substrate: Dissolve the spinosyn A aglycone in a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Reaction Setup: Transfer the solution to a hydrogenation vessel and add the Pd/C catalyst.

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material and minimal formation of byproducts.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography on silica (B1680970) gel to obtain the this compound.[3]

Quantitative Data Summary

Reaction StepReagents and ConditionsProductYieldDiastereomeric Ratio (desired:undesired)Reference
Intramolecular Diels-AlderChiral amine catalystTetracyclic coreExcellentNot specified[1]
Intramolecular Diels-AlderUncatalyzedC(7)-C(11) trans-fused diastereomerNot specified6:1[5]
Glycosylation at C17-OHGlycosyl imidateβ-glycoside70%1:6 (β/α)[5]
Selective Hydrogenation10% Pd/C, H₂3'-O-ethyl-5,6-dihydrospinosyn JHighNot applicable[3]

Visualizations

experimental_workflow cluster_aglycone_synthesis This compound Synthesis Workflow start Spinosyn A hydrolysis Two-Step Acidic Hydrolysis start->hydrolysis Remove Sugars aglycone Spinosyn A Aglycone hydrolysis->aglycone reduction Selective Hydrogenation (10% Pd/C, H₂) aglycone->reduction Reduce 5,6-double bond end Dihydrospinosyn A Aglycone reduction->end

Caption: Workflow for the semi-synthesis of this compound from Spinosyn A.

troubleshooting_diels_alder problem Poor Diastereoselectivity in Intramolecular Diels-Alder Reaction cause1 Intrinsic Diastereofacial Selectivity Favors Undesired Product problem->cause1 solution1 Incorporate Chiral Auxiliary on Dienophile cause1->solution1 Solution solution2 Utilize Chiral Amine Catalyst cause1->solution2 Alternative Solution

Caption: Troubleshooting logic for poor diastereoselectivity in the IMDA reaction.

References

Technical Support Center: Purification of Spinosyn Aglycones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering difficulties in the purification of spinosyn aglycones.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and purification of spinosyn aglycones.

Problem 1: Low or No Yield of Spinosyn D Aglycone After Acid Hydrolysis

Symptoms:

  • After performing acid hydrolysis on spinosyn D or its 17-pseudoaglycone, HPLC analysis of the crude reaction mixture shows a very small peak corresponding to the spinosyn D aglycone.

  • Multiple unidentified peaks are observed in the chromatogram, suggesting product degradation.

Possible Cause:

  • The spinosyn D aglycone is known to be unstable under the vigorous acidic conditions required to hydrolyze the tri-O-methylrhamnose sugar at the 9-position. This instability is likely due to the protonation of the 5,6-double bond, which can lead to rearrangements and decomposition of the molecule.[1]

Solutions:

  • Use a Milder, Two-Step Hydrolysis Protocol: Instead of a single, harsh acid hydrolysis step to remove both sugars, a two-step approach is recommended to minimize degradation.[2][3][4]

    • Step 1 (Forosamine Removal): Use mild acidic conditions to selectively hydrolyze the forosamine (B98537) at the 17-position to form the 17-pseudoaglycone.

    • Step 2 (Rhamnose Removal): Carefully introduce more vigorous acidic conditions to hydrolyze the rhamnose from the 17-pseudoaglycone. Monitor the reaction closely to minimize decomposition.

  • Alternative Synthesis Route: If direct hydrolysis of spinosyn D consistently fails, consider an alternative synthetic pathway that avoids the harsh final hydrolysis step.[1] This involves:

    • Starting with spinosyns J and L (3'-O-demethyl spinosyn A and D).

    • Oxidizing to the 3'-keto-derivatives.

    • Beta-elimination under basic conditions to yield the 9-pseudoaglycones.

    • Readily hydrolyzing the forosamine from the 9-pseudoaglycone of spinosyn D to obtain the desired aglycone.[1]

Problem 2: Complex Chromatogram with Multiple Peaks After Hydrolysis

Symptoms:

  • The HPLC chromatogram of the crude product after hydrolysis shows multiple peaks, making it difficult to identify and isolate the target aglycone.

Possible Causes:

  • Incomplete Hydrolysis: The reaction may not have gone to completion, resulting in a mixture of the starting spinosyn, the intermediate pseudoaglycones (both 9- and 17-), and the final aglycone.

  • One-Step Hydrolysis Complexity: Using a single, strong acid hydrolysis step to remove both sugars simultaneously is known to create a complex mixture that is difficult to separate and purify.[2][3]

  • Product Degradation: As mentioned in Problem 1, decomposition products can add to the complexity of the mixture, especially when working with spinosyn D.[1]

Solutions:

  • Optimize Reaction Conditions:

    • If incomplete hydrolysis is suspected, consider increasing the reaction time or temperature cautiously, especially during the rhamnose removal step. Monitor the reaction progress by taking aliquots and analyzing them by HPLC.

  • Employ a Two-Step Hydrolysis: This is the recommended approach to simplify the resulting mixture and subsequent purification.[2][3]

  • Develop a Robust Chromatographic Separation Method:

    • Use a high-resolution HPLC column (e.g., a C18 column) and optimize the mobile phase to achieve baseline separation of the aglycone from the parent spinosyn, pseudoaglycones, and any major byproducts. Gradient elution may be necessary to resolve components with different polarities.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying spinosyn aglycones?

A1: The primary challenges are:

  • Instability of Spinosyn D Aglycone: The aglycone of spinosyn D is prone to decomposition under the strong acidic conditions needed to remove the rhamnose sugar.[1]

  • Complex Reaction Mixtures: The hydrolysis process can result in a mixture of the starting material, intermediate pseudoaglycones, the desired aglycone, and degradation byproducts, which can be difficult to separate.[2]

  • Co-elution of Structurally Similar Compounds: The aglycone, pseudoaglycones, and parent spinosyn are structurally similar, which can lead to challenges in achieving complete separation during chromatography.

Q2: Why is a two-step hydrolysis recommended for producing spinosyn aglycones?

A2: A two-step hydrolysis is preferred because a one-step reaction using strong acid creates a complex mixture of the aglycone and the cleaved D-forosamine sugar, which complicates the separation and purification process.[2][3] By removing the sugars sequentially (forosamine first with mild acid, then rhamnose with stronger acid), the resulting mixture is simpler to work with, and the harsh conditions are only applied for the second step, potentially reducing degradation.

Q3: My HPLC analysis shows several unexpected peaks after hydrolysis. What could they be?

A3: Unexpected peaks in your chromatogram could be several species:

  • Unreacted Parent Spinosyn: The starting material for the hydrolysis.

  • 17-Pseudoaglycone: The intermediate formed after the removal of forosamine.

  • 9-Pseudoaglycone: An alternative intermediate.

  • Degradation Products: Especially if you are working with spinosyn D, these could be various rearranged or fragmented forms of the aglycone.[1]

  • Cleaved Sugars: Forosamine and rhamnose will be present in the reaction mixture but may not be visible on a standard reversed-phase HPLC method with UV detection at wavelengths used for the aglycones.

Q4: What is a realistic purity to aim for with spinosyn aglycones?

A4: Commercially available spinosyn A and D aglycones are typically offered at a purity of >95% as determined by HPLC.[5][6][7] This is a good benchmark for a successful purification protocol.

Experimental Protocols

Protocol 1: Two-Step Acid Hydrolysis of Spinosyn A to its Aglycone

This protocol is based on the principle of sequential sugar removal to minimize byproducts.[1][2]

Step 1: Formation of Spinosyn A 17-Pseudoaglycone (Removal of Forosamine)

  • Dissolve Spinosyn A in a suitable solvent (e.g., methanol).

  • Introduce mild acidic conditions. This can be achieved by adding a dilute aqueous acid solution (e.g., 0.1 N HCl) or by using acidic resins.

  • Heat the reaction mixture gently (e.g., 40-50°C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed and the 17-pseudoaglycone is the major product.

  • Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 17-pseudoaglycone can be purified by column chromatography or used directly in the next step.

Step 2: Formation of Spinosyn A Aglycone (Removal of Rhamnose)

  • Dissolve the spinosyn A 17-pseudoaglycone in a suitable solvent mixture (e.g., methanol/water).

  • Introduce more vigorous acidic conditions (e.g., by adding a stronger concentration of acid like 1 N HCl).

  • Heat the reaction mixture (e.g., 60-70°C) and monitor closely by HPLC until the 17-pseudoaglycone is consumed. Avoid prolonged heating to prevent degradation.

  • Cool the reaction mixture and neutralize with a base.

  • Extract the aglycone with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude spinosyn A aglycone using preparative HPLC or column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Purity of Commercially Available Spinosyn Aglycones

CompoundCAS NumberMolecular FormulaPurity Specification
Spinosyn A Aglycone149560-97-4C₂₄H₃₄O₅≥95% by HPLC
Spinosyn D Aglycone149439-79-2C₂₅H₃₆O₅>95% by HPLC

Note: The yield of spinosyn aglycones from hydrolysis is highly dependent on the specific reaction conditions and purification methods employed and is not consistently reported in the literature.

Visualizations

G cluster_0 Recommended Two-Step Hydrolysis Workflow SpinosynA Spinosyn A/D Pseudoaglycone 17-Pseudoaglycone SpinosynA->Pseudoaglycone Mild Acidic Conditions Aglycone Spinosyn Aglycone Pseudoaglycone->Aglycone Vigorous Acidic Conditions Purification Extraction & Chromatographic Purification Aglycone->Purification G cluster_1 Troubleshooting Logic for Low Aglycone Yield Start Low Yield of Spinosyn D Aglycone CheckConditions Were vigorous single-step hydrolysis conditions used? Start->CheckConditions Solution1 Adopt a two-step hydrolysis protocol. Start->Solution1 CheckConditions->Start No Decomposition High probability of product decomposition. CheckConditions->Decomposition Yes Decomposition->Solution1 Solution2 Consider alternative synthesis route. Decomposition->Solution2

References

Technical Support Center: Selective Protection of Dihydrospinosyn A Aglycone Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective protection of hydroxyl groups in Dihydrospinosyn A aglycone.

Frequently Asked Questions (FAQs)

Q1: What are the key hydroxyl groups on the this compound that may require selective protection?

The this compound, a derivative of the insecticidal spinosyn A, possesses multiple hydroxyl groups. Based on the known structure of spinosyn A and its derivatives, key hydroxyl groups that often require protection for selective modification are located at the C9 and C17 positions.[1][2][3] The reactivity of these hydroxyl groups can be influenced by their steric and electronic environment within the macrolide structure.

Q2: What are the most common strategies for achieving selective protection of one hydroxyl group over others in a polyol like the this compound?

Achieving selective protection relies on exploiting the inherent differences in the reactivity of the various hydroxyl groups.[4] The primary strategies include:

  • Steric Hindrance: Utilizing bulky protecting groups that will preferentially react with less sterically hindered hydroxyl groups. For instance, a bulky silyl (B83357) ether like tert-butyldiphenylsilyl (TBDPS) is more likely to react with a primary alcohol than a more hindered secondary or tertiary alcohol.[5][6]

  • Electronic Effects: The acidity and nucleophilicity of the hydroxyl groups can be influenced by neighboring functional groups. These electronic differences can be exploited to achieve selectivity.

  • Orthogonal Protection: This strategy involves using a set of protecting groups that can be removed under different, specific conditions without affecting the others.[7][8][9] This allows for the sequential deprotection and reaction of different hydroxyl groups.

Q3: Which class of protecting groups is generally recommended for the selective protection of secondary hydroxyls in complex macrolides?

Silyl ethers are a widely used and versatile class of protecting groups for hydroxyls in complex molecules like macrolides.[10][11][12] They offer a range of steric bulk and electronic properties, allowing for fine-tuning of reactivity and selectivity. Common silyl ethers include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[6][13] The choice of silyl ether depends on the desired stability and the specific hydroxyl group being targeted.[14]

Troubleshooting Guides

Issue 1: Low Yield of the Monoprotected Product

Q: I am attempting a selective protection of a secondary hydroxyl group on the this compound with a silyl ether, but I am observing a low yield of the desired product. What are the possible causes and solutions?

A: Low yields in selective protection reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Possible Cause: The reaction may not have gone to completion.

    • Troubleshooting Steps:

      • Monitor the reaction closely: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

      • Increase reaction time: If the reaction is sluggish, extending the reaction time may improve the yield.

      • Increase temperature: Gently warming the reaction mixture can increase the reaction rate, but be cautious as this may also decrease selectivity.

  • Reagent Decomposition:

    • Possible Cause: The silylating agent or the base used may have degraded.

    • Troubleshooting Steps:

      • Use fresh reagents: Ensure that the silyl chloride or triflate and the amine base (e.g., imidazole (B134444), 2,6-lutidine) are of high purity and freshly opened or properly stored.

      • Anhydrous conditions: Silylating agents are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Sub-optimal Reaction Conditions:

    • Possible Cause: The chosen solvent, base, or temperature may not be ideal for the specific substrate and protecting group.

    • Troubleshooting Steps:

Issue 2: Poor Selectivity - Protection of Multiple Hydroxyl Groups

Q: My reaction is resulting in a mixture of products with different hydroxyl groups protected, or di- and tri-protected species. How can I improve the selectivity for the desired hydroxyl group?

A: Achieving high selectivity is often the primary challenge. Here are key parameters to adjust:

  • Steric Bulk of the Protecting Group:

    • Possible Cause: The protecting group may not be bulky enough to differentiate between the hydroxyl groups.

    • Troubleshooting Steps:

      • Increase steric hindrance: If you are using a smaller silyl ether like TES, consider switching to a bulkier one like TBDMS, TIPS, or TBDPS.[5][6] The increased size will favor reaction at the most accessible hydroxyl group.

  • Reaction Temperature:

    • Possible Cause: Higher temperatures can lead to the protection of less reactive hydroxyl groups, thus reducing selectivity.

    • Troubleshooting Steps:

      • Lower the temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly enhance selectivity by favoring the kinetically controlled product.

  • Stoichiometry of the Silylating Agent:

    • Possible Cause: Using a large excess of the silylating agent can drive the reaction to protect multiple hydroxyls.

    • Troubleshooting Steps:

      • Use a stoichiometric amount: Carefully control the amount of the silylating agent used, starting with 1.0 to 1.1 equivalents relative to the aglycone.

Data Presentation: Relative Stability of Common Silyl Ethers

For effective planning of orthogonal protection strategies, understanding the relative stability of different silyl ethers to acidic and basic conditions is crucial.[6][14]

Protecting GroupAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS (TBS)20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data adapted from various sources on silyl ether stability.[6][14]

Experimental Protocols

Protocol 1: Selective Protection of a Secondary Hydroxyl Group with TBDMSCl

This protocol provides a general method for the selective protection of a less sterically hindered secondary hydroxyl group.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of TBDMSCl (1.1 eq) in anhydrous DMF dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed and the desired monoprotected product is the major component, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether

This protocol describes a standard method for the removal of a TBDMS protecting group using fluoride (B91410) ions.

Materials:

  • TBDMS-protected this compound

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected aglycone (1.0 eq) in THF in a plastic or Teflon vial (fluoride can etch glass).[10]

  • Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected product as necessary.

Visualizations

Troubleshooting Workflow for Poor Selectivity

Troubleshooting_Selectivity start Poor Selectivity Observed (Mixture of Products) q1 Is the protecting group sufficiently bulky? start->q1 sol1 Increase Steric Hindrance (e.g., TES -> TBDMS -> TIPS) q1->sol1 a1_no q2 Is the reaction temperature optimized for selectivity? q1->q2 a1_yes a1_yes Yes a1_no No sol1->q2 sol2 Lower Reaction Temperature (e.g., RT -> 0°C -> -78°C) q2->sol2 a2_no q3 Is the stoichiometry of the silylating agent controlled? q2->q3 a2_yes a2_yes Yes a2_no No sol2->q3 sol3 Use Stoichiometric Amounts (1.0-1.1 equivalents) q3->sol3 a3_no end_node Improved Selectivity q3->end_node a3_yes a3_yes Yes a3_no No sol3->end_node

Caption: Decision tree for troubleshooting poor selectivity.

Experimental Workflow for Selective Protection

Selective_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Aglycone and Base in Anhydrous Solvent prep2 Cool to Target Temperature prep1->prep2 react1 Add Silylating Agent Dropwise prep2->react1 react2 Monitor Reaction (TLC/LC-MS) react1->react2 workup1 Quench Reaction react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General workflow for a selective protection experiment.

References

Technical Support Center: Scaling Up Dihydrospinosyn A Aglycone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on the production of Dihydrospinosyn A aglycone. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a derivative of Spinosyn A, a major component of the bio-insecticide spinosad. Spinosad is produced via fermentation of the bacterium Saccharopolyspora spinosa. The aglycone form is the core polyketide structure of Spinosyn A with its two sugar moieties, forosamine (B98537) and rhamnose, removed. The "dihydro" designation indicates the reduction of a double bond within the macrolide structure. This modified molecule is a key precursor for the semi-synthesis of next-generation spinosyn-based insecticides, such as spinetoram, which exhibit improved insecticidal properties.[1]

Q2: Is this compound a direct product of fermentation?

A2: No, this compound is not a direct fermentation product. The primary product of Saccharopolyspora spinosa fermentation is spinosad, a mixture of Spinosyn A and Spinosyn D.[2][3] this compound is produced through a semi-synthetic process involving the extraction and purification of Spinosyn A from the fermentation broth, followed by chemical modifications.

Q3: What are the major steps in the overall process of producing this compound?

A3: The production process can be broken down into three main stages:

  • Fermentation: Culturing Saccharopolyspora spinosa under optimized conditions to achieve high yields of spinosad (containing Spinosyn A).

  • Downstream Processing: Extraction and purification of Spinosyn A from the fermentation broth.

  • Chemical Synthesis: Hydrolysis of the sugar moieties from Spinosyn A to yield the aglycone, followed by a selective reduction to produce the dihydro form.

Troubleshooting Guides

Section 1: Fermentation of Saccharopolyspora spinosa

Issue 1.1: Low Spinosad Titer in Fermentation

  • Possible Cause: Suboptimal fermentation medium composition.

  • Troubleshooting Steps:

    • Carbon Source Optimization: The choice of carbon source significantly impacts spinosad production. While glucose is commonly used, studies have shown that replacing it with mannitol (B672) can increase spinosad titers.[2][4][5] Evaluate different carbon sources such as mannitol, glucose, maltose, and sucrose (B13894) to determine the best option for your strain.[2]

    • Nitrogen Source Optimization: Cottonseed flour and corn steep liquor have been identified as crucial nitrogen sources that can significantly enhance spinosad production.[5] Systematically vary the concentrations of these components to find the optimal ratio.

    • Precursor Supplementation: The biosynthesis of the spinosyn aglycone requires propionyl-CoA, malonyl-CoA, and methylmalonyl-CoA as building blocks.[6] Supplementing the medium with precursors like methyl oleate (B1233923) can increase the availability of these building blocks and boost yields.[7]

    • Statistical Medium Optimization: Employ statistical methods like Plackett-Burman design and Response Surface Methodology (RSM) to efficiently screen for critical medium components and optimize their concentrations.[7][8]

  • Possible Cause: Inadequate aeration and dissolved oxygen (DO) levels.

  • Troubleshooting Steps:

    • Monitor and Control DO: Maintain a dissolved oxygen concentration above 40% during fermentation, as higher DO levels have been shown to significantly improve spinosad yield.[7]

    • Optimize Agitation and Aeration Rates: Adjust the mixing speed and air supply to ensure sufficient oxygen transfer into the fermentation broth.

    • Use of Oxygen Vectors: The addition of oxygen vectors like n-dodecane to the fermentation medium can alleviate oxygen limitation and enhance spinosad yield.

  • Possible Cause: Unfavorable fermentation process parameters.

  • Troubleshooting Steps:

    • Temperature Control: Implement a multi-stage temperature control strategy. A higher temperature (e.g., 30°C) can be used in the initial growth phase, followed by a lower temperature (e.g., 28°C) during the production phase to enhance spinosad synthesis.[7]

    • pH Control: Maintain the pH of the fermentation medium around 7.0, as this has been shown to be optimal for spinosad production.[4][5]

    • Fed-batch Fermentation: To avoid substrate inhibition and catabolite repression, a fed-batch strategy can be employed where nutrients like whole milk powder are added at later stages of the fermentation.[9]

Issue 1.2: Inconsistent Fermentation Results

  • Possible Cause: Instability of the high-producing strain.

  • Troubleshooting Steps:

    • Strain Maintenance: Ensure proper storage and revival of the Saccharopolyspora spinosa strain to maintain its genetic stability and high-yield characteristics.

    • Inoculum Quality: Optimize the seed medium and culture conditions to produce a healthy and consistent inoculum for the production fermenter.[10]

Section 2: Downstream Processing (Extraction and Purification)

Issue 2.1: Low Recovery of Spinosyn A from Fermentation Broth

  • Possible Cause: Inefficient extraction method.

  • Troubleshooting Steps:

    • pH Adjustment: Adjust the pH of the fermentation broth to above 8 (alkaline conditions) before extraction to improve the recovery of spinosad.[3][11]

    • Solvent Selection: Ethyl acetate (B1210297) has been identified as an effective solvent for extracting spinosad.[11] Alternatively, a mixture of acetone (B3395972) and n-hexane can be used.[12]

    • Extraction Technique: Employ multiple extraction steps to maximize the recovery of Spinosyn A.

  • Possible Cause: Co-extraction of impurities that interfere with purification.

  • Troubleshooting Steps:

    • Defatting Step: For samples with high lipid content, include a defatting step using a porous diatomaceous earth cartridge.[12]

    • Chromatographic Purification: Utilize chromatographic techniques for purification. Macroporous adsorbent resins and silica (B1680970) column chromatography are effective methods for separating spinosad from other components in the extract.[11]

Section 3: Chemical Synthesis of this compound

Issue 3.1: Incomplete Hydrolysis of Spinosyn A

  • Possible Cause: Inappropriate reaction conditions for hydrolysis.

  • Troubleshooting Steps:

    • Stepwise Hydrolysis: A two-step hydrolysis process under different acidic conditions is recommended for selectively removing the forosamine and then the rhamnose sugars.[13] Mild acidic conditions are used to first remove the forosamine at the C-17 position, followed by more vigorous acidic conditions to cleave the tri-O-methylrhamnose at the C-9 position.[13][14]

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the hydrolysis reaction and determine the optimal reaction time.

Issue 3.2: Formation of Side Products During Hydrolysis

  • Possible Cause: Decomposition of the aglycone under harsh acidic conditions.

  • Troubleshooting Steps:

    • Careful Control of Acidity: Avoid overly harsh acidic conditions, which can lead to the decomposition of the aglycone, particularly for spinosyn derivatives with a 5,6-double bond.[13]

    • Protective Groups: While not explicitly detailed for this specific conversion in the search results, the use of protecting groups for sensitive functionalities is a standard strategy in organic synthesis to prevent unwanted side reactions.

Issue 3.3: Inefficient Reduction to this compound

  • Possible Cause: Non-selective reduction of other functional groups.

  • Troubleshooting Steps:

    • Selective Hydrogenation Catalyst: The search results mention the use of hydrogenation to reduce the 5,6-double bond. The choice of catalyst and reaction conditions is crucial for selectivity. While a specific catalyst for this compound was not found, related spinosyn modifications use selective hydrogenation conditions.[15] Experiment with different catalysts (e.g., Palladium on carbon) and reaction parameters (pressure, temperature, solvent) to achieve selective reduction of the desired double bond.

Quantitative Data Summary

Table 1: Impact of Fermentation Medium Optimization on Spinosad Production

StrainInitial Medium (Carbon Source)Optimized Medium (Carbon Source)Spinosad Titer (Initial) (µg/mL)Spinosad Titer (Optimized) (µg/mL)Fold IncreaseReference
S. spinosa Co121GlucoseMannitol, Cottonseed flour, Corn steep liquor310.44 ± 21.84549.89 ± 38.591.77[4]
S. spinosa Mutant J78GlucoseMannitol, Cottonseed flour, Corn steep liquor-1035 ± 34-[4]
S. spinosa CGMCC4.1365-Optimized with ANN/GA-401.26 (mg/L)-[8]
S. spinosaGlucose, Soluble starch, etc.Optimized with RSM-+29.6% (yield)-[7]
Sa. spinosa WT--309 (mg/L)--[16]
Sa. spinosa-spn--693 (mg/L)-2.24[16]
Sa. spinosa-spn-Optimized with RSM-920 (mg/L)2.98[16]

Experimental Protocols

Protocol 1: Optimized Fermentation of Saccharopolyspora spinosa for Spinosad Production

This protocol is based on optimized conditions reported to enhance spinosad yield.

1. Seed Culture Preparation:

  • Seed Medium Composition: (per liter) Cornstarch 15 g, Mannitol 20 g, Cottonseed meal 20 g, Yeast extract 15 g, Soybean meal 15 g, L-tyrosine 1 g, MgSO₄ 2 g, (NH₄)₂SO₄ 0.5 g. Adjust pH to 7.0.[16]

  • Inoculation and Incubation: Inoculate the seed medium with fresh spores of S. spinosa from a solid medium (e.g., beef extract 1 g/L, yeast extract 5 g/L, glucose 10 g/L, tryptone 3 g/L, MgSO₄ 2 g/L, agar (B569324) 20 g/L, pH 7.4).[16] Incubate at 28°C for 3 days with shaking.

2. Production Fermentation:

  • Optimized Fermentation Medium Composition: (per liter) Mannitol 98.0 g, Cottonseed flour 43.0 g, Corn steep liquor 12.9 g, KH₂PO₄ 0.5 g, CaCO₃ 3.0 g. Adjust pH to 7.0 before autoclaving.[4][5]

  • Inoculation and Fermentation Conditions: Inoculate the production medium with the seed culture (e.g., 15% v/v).[16] Incubate at 28°C for 10 days with controlled aeration and agitation to maintain a dissolved oxygen level above 40%.[7][16]

3. Monitoring:

  • Monitor cell growth (e.g., by packed cell volume or dry cell weight), substrate consumption, and spinosad production (by HPLC) throughout the fermentation.

Protocol 2: Extraction and Purification of Spinosyn A

This protocol outlines a general procedure for isolating Spinosyn A from the fermentation broth.

1. Extraction:

  • Adjust the pH of the fermentation broth to >8.0 with a suitable base.[3]

  • Extract the broth multiple times with an equal volume of ethyl acetate.[11]

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude extract.

2. Purification:

  • Macroporous Resin Chromatography: Dissolve the crude extract in a suitable solvent and load it onto a macroporous adsorbent resin column. Wash the column to remove impurities and then elute the spinosyns with a solvent gradient (e.g., methanol (B129727) in water).

  • Silica Gel Chromatography: Further purify the spinosyn-containing fractions using silica gel column chromatography to separate Spinosyn A from other spinosyns and impurities.

  • Crystallization: Recrystallize the purified Spinosyn A from a suitable solvent system to obtain a high-purity product.

Protocol 3: Semi-synthesis of this compound

This protocol is a conceptual outline based on reported chemical transformations.

1. Hydrolysis of Spinosyn A to its Aglycone:

  • Step 1 (Removal of Forosamine): Dissolve purified Spinosyn A in a suitable solvent and treat with a mild acid to selectively hydrolyze the forosamine sugar at the C-17 position.[13] Monitor the reaction by TLC or HPLC.

  • Step 2 (Removal of Rhamnose): After completion of the first step, treat the resulting 17-pseudoaglycone with a stronger acid to hydrolyze the tri-O-methylrhamnose at the C-9 position to yield the Spinosyn A aglycone.[13][14]

2. Reduction of Spinosyn A Aglycone:

  • Hydrogenation: Dissolve the Spinosyn A aglycone in a suitable solvent and subject it to catalytic hydrogenation to selectively reduce the 5,6-double bond. The choice of catalyst (e.g., Pd/C) and reaction conditions will need to be optimized.[15]

3. Purification of this compound:

  • Purify the final product using standard chromatographic techniques to remove any unreacted starting material, intermediates, and byproducts.

Signaling Pathways and Experimental Workflows

spinosyn_biosynthesis_pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (spnA-E) acetyl_coa->pks propionyl_coa Propionyl-CoA propionyl_coa->pks methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->pks glucose_1_phosphate Glucose-1-Phosphate rhamnose_biosynthesis Rhamnose Biosynthesis (gtt, gdh, kre) glucose_1_phosphate->rhamnose_biosynthesis forosamine_biosynthesis Forosamine Biosynthesis glucose_1_phosphate->forosamine_biosynthesis polyketide_backbone Polyketide Backbone pks->polyketide_backbone aglycone_formation Aglycone Formation (spnF, J, L, M) polyketide_backbone->aglycone_formation spinosyn_a_aglycone Spinosyn A Aglycone aglycone_formation->spinosyn_a_aglycone glycosylation Glycosylation (spnG, spnP) spinosyn_a_aglycone->glycosylation tdp_rhamnose TDP-L-rhamnose rhamnose_biosynthesis->tdp_rhamnose tdp_forosamine TDP-D-forosamine forosamine_biosynthesis->tdp_forosamine tdp_rhamnose->glycosylation spinosyn_a_pseudoaglycone Spinosyn A Pseudoaglycone tdp_forosamine->spinosyn_a_pseudoaglycone glycosylation->spinosyn_a_pseudoaglycone methylation Rhamnose Methylation (spnH, I, K) spinosyn_a_pseudoaglycone->methylation spinosyn_a Spinosyn A methylation->spinosyn_a dihydrospinosyn_a_aglycone This compound spinosyn_a->dihydrospinosyn_a_aglycone Hydrolysis & Reduction experimental_workflow fermentation 1. S. spinosa Fermentation fermentation_broth Fermentation Broth fermentation->fermentation_broth extraction 2. Extraction of Spinosad crude_extract Crude Spinosad Extract extraction->crude_extract purification 3. Purification of Spinosyn A pure_spinosyn_a Pure Spinosyn A purification->pure_spinosyn_a hydrolysis 4. Hydrolysis to Aglycone spinosyn_a_aglycone Spinosyn A Aglycone hydrolysis->spinosyn_a_aglycone reduction 5. Reduction to Dihydro-form crude_dihydro_aglycone Crude this compound reduction->crude_dihydro_aglycone final_purification 6. Final Purification final_product Pure this compound final_purification->final_product fermentation_broth->extraction crude_extract->purification pure_spinosyn_a->hydrolysis spinosyn_a_aglycone->reduction crude_dihydro_aglycone->final_purification

References

Technical Support Center: Dihydrospinosyn A Aglycone Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical characterization of Dihydrospinosyn A aglycone.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is typically used for purity assessment and quantification, while LC-MS/MS provides molecular weight confirmation and fragmentation data for structural elucidation. 1H and 13C NMR are essential for definitive structure confirmation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on studies of the parent compound, spinosad, this compound may be susceptible to degradation under certain conditions. Degradation of spinosad has been observed to primarily occur through the loss of the forosamine (B98537) sugar and reduction of a double bond on the macrolide ring under photolytic conditions.[1] While the aglycone lacks the sugar moieties, it is still prudent to consider its stability under various stress conditions such as acidic and basic hydrolysis, oxidation, and exposure to light and heat, as recommended by ICH guidelines for forced degradation studies.[2][3][4]

Q3: How can I obtain a reference standard for this compound?

A3: this compound is commercially available from various chemical suppliers. It is typically sold as a primary reference standard with a specified purity, often greater than 95% as determined by HPLC.[5]

Troubleshooting Guides

HPLC-UV Analysis

Issue: Poor peak shape or tailing.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pH The aglycone structure contains functional groups that can ionize. Adjust the mobile phase pH with additives like formic acid or acetic acid to suppress ionization and improve peak shape.
Column overload Reduce the injection volume or the sample concentration.
Secondary interactions with stationary phase Use a mobile phase with a different organic modifier or a column with a different stationary phase chemistry (e.g., a column with end-capping).
Column degradation Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump performance.
Temperature variations Use a column oven to maintain a constant temperature.
Column equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient method.
Air bubbles in the pump or detector Purge the pump and detector to remove any trapped air bubbles.
LC-MS/MS Analysis

Issue: Low signal intensity or no peak detected.

Possible Cause Troubleshooting Step
Suboptimal ionization Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature. Test both positive and negative ionization modes.
Incorrect precursor ion selection Verify the calculated molecular weight of this compound and ensure the correct m/z is being targeted in the MS method.
Matrix effects (ion suppression) Dilute the sample or improve the sample preparation procedure to remove interfering matrix components. A standard addition method can also be used to assess and correct for matrix effects.
Sample degradation in the ion source Reduce the ion source temperature or use a less harsh ionization technique if available.

Issue: Non-reproducible fragmentation pattern.

Possible Cause Troubleshooting Step
Inconsistent collision energy Optimize the collision energy to obtain a stable and informative fragmentation pattern. Perform a collision energy ramping experiment if available on your instrument.
Contamination in the mass spectrometer Clean the ion source and mass analyzer according to the manufacturer's recommendations.
Presence of co-eluting isomers Improve the chromatographic separation to resolve any isomeric species.
NMR Spectroscopy

Issue: Broad or poorly resolved peaks.

Possible Cause Troubleshooting Step
Sample aggregation Decrease the sample concentration or try a different NMR solvent.
Paramagnetic impurities Treat the sample with a chelating agent like EDTA if metal contamination is suspected.
Poor shimming Re-shim the magnet to improve the magnetic field homogeneity.
Presence of multiple conformers This can be inherent to the molecule's structure. Variable temperature NMR studies may help to resolve the different conformations.

Issue: Difficulty in assigning complex spectra.

Possible Cause Troubleshooting Step
Signal overlap Acquire 2D NMR spectra such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons.
Lack of reference data While specific assignments for this compound may be scarce, data from related spinosyn compounds can provide valuable guidance.

Experimental Protocols & Data

HPLC-UV Method for Purity Analysis

This method is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm
Injection Volume 10 µL
LC-MS/MS Method for Identification
Parameter Condition
Chromatography Same as HPLC-UV method
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]+
Collision Energy Optimize for characteristic fragments (e.g., 20-40 eV)
Scan Type Product Ion Scan or Multiple Reaction Monitoring (MRM)

Note: The exact m/z of the precursor ion will depend on the molecular formula of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter nmr NMR Spectroscopy (Definitive Structure) dissolve->nmr Prepare NMR sample hplc HPLC-UV Analysis (Purity & Quantification) filter->hplc Inject lcms LC-MS/MS Analysis (Identity & Structure) filter->lcms Inject purity_data Purity Assessment hplc->purity_data mw_data Molecular Weight Confirmation lcms->mw_data structure_data Structural Elucidation lcms->structure_data nmr->structure_data

Caption: Experimental workflow for the analytical characterization of this compound.

troubleshooting_hplc start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes reduce_conc Reduce Sample Concentration peak_shape->reduce_conc Yes check_column Check/Replace Column peak_shape->check_column Yes check_mobile_phase Check Mobile Phase Prep & Degassing retention_time->check_mobile_phase Yes use_oven Use Column Oven retention_time->use_oven Yes equilibrate Ensure Proper Equilibration retention_time->equilibrate Yes end end retention_time->end No

Caption: Troubleshooting logic for common HPLC-UV analysis issues.

References

Validation & Comparative

comparing the biological activity of Dihydrospinosyn A aglycone and its glycosylated forms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Dihydrospinosyn A aglycone and its glycosylated counterpart reveals the indispensable role of sugar moieties in its insecticidal efficacy. Experimental data unequivocally demonstrates that the absence of these glycosyl groups in the aglycone form renders the molecule virtually inactive against key insect pests.

The glycosylated form of Dihydrospinosyn A, a member of the spinosyn family of insecticides, exhibits potent activity, while its aglycone, lacking the forosamine (B98537) and tri-O-methylrhamnose sugar groups, shows a dramatic loss of biological function. This guide provides a detailed comparison of the biological activity of these two forms, supported by experimental data and protocols, to elucidate the critical contribution of glycosylation to the insecticidal mechanism of this compound class.

Quantitative Comparison of Biological Activity

The most striking difference between Dihydrospinosyn A and its aglycone is their insecticidal potency. As Dihydrospinosyn A is a derivative of Spinosyn A, the biological activity data for Spinosyn A and its aglycone against the tobacco budworm (Heliothis virescens), a significant agricultural pest, serves as a strong comparative indicator.

CompoundTarget SpeciesBioassay MethodLC50 (ppm)Activity Level
Spinosyn AHeliothis virescensDrench Assay0.3[1]Highly Active
Spinosyn A AglyconeHeliothis virescensDrench Assay> 64[2]Inactive

Table 1: Comparative Insecticidal Activity of Spinosyn A and its Aglycone. LC50 (Lethal Concentration 50) is the concentration of the compound required to kill 50% of the test population.

The data clearly illustrates that the removal of the sugar moieties results in a greater than 200-fold decrease in insecticidal activity, highlighting the essential role of glycosylation.

Mechanism of Action: A Tale of Two Moieties

Spinosyns, including Dihydrospinosyn A, exert their insecticidal effects through a unique mechanism of action primarily targeting the insect's nervous system. They act as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), and also have effects on GABA receptors.[3]

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The primary target of spinosyns is the nAChR, a crucial component of synaptic transmission in insects.[4] Unlike neonicotinoid insecticides that bind to the acetylcholine binding site (orthosteric site), spinosyns bind to a distinct allosteric site on the receptor.[5][6] This binding potentiates the action of acetylcholine, leading to hyperexcitation of the nervous system, involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect. The α6 subunit of the nAChR has been identified as a key target for spinosyns.[5][7] The forosamine and rhamnose sugars are critical for this interaction with the receptor; their absence in the aglycone form prevents effective binding and modulation, thus explaining the loss of activity.[8][9]

G cluster_synapse Insect Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse nAChR Nicotinic Acetylcholine Receptor (nAChR) (α6 subunit) ACh_release->nAChR ACh Binds (Orthosteric Site) Ion_Channel Ion Channel (Open) nAChR->Ion_Channel Conformational Change Hyperexcitation Hyperexcitation & Paralysis Ion_Channel->Hyperexcitation Cation Influx Spinosyn Glycosylated Dihydrospinosyn A Spinosyn->nAChR Binds to Allosteric Site (Potentiates ACh effect) Aglycone Dihydrospinosyn A Aglycone Aglycone->nAChR No significant binding

Figure 1: Signaling pathway of glycosylated Dihydrospinosyn A at the insect nAChR.

Experimental Protocols

Insecticidal Bioassay: Larval Drench Assay for Heliothis virescens

This protocol is a representative method for determining the insecticidal activity of compounds against lepidopteran larvae.

Objective: To determine the LC50 of Dihydrospinosyn A glycosylated form and its aglycone against neonate larvae of Heliothis virescens.

Materials:

  • Neonate larvae of Heliothis virescens (less than 24 hours old).

  • Artificial insect diet.

  • Multi-well assay trays (e.g., 128-well).

  • Test compounds (Dihydrospinosyn A and its aglycone) dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then serially diluted in water containing a surfactant.

  • Control solution (solvent and surfactant in water).

  • Pipettes and other standard laboratory equipment.

Procedure:

  • Diet Preparation: Prepare the artificial diet according to the supplier's instructions and dispense approximately 1 mL into each well of the assay trays. Allow the diet to solidify.

  • Compound Application: Prepare serial dilutions of the test compounds. Apply a fixed volume (e.g., 100 µL) of each dilution or the control solution evenly onto the surface of the diet in each well.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the diet surface in a fume hood.

  • Larval Infestation: Carefully place one neonate larva into each well using a fine paintbrush.

  • Incubation: Seal the trays with a perforated lid to allow for air exchange and incubate at a controlled temperature (e.g., 25-27°C) and humidity for a specified period (e.g., 5-7 days).

  • Mortality Assessment: After the incubation period, assess larval mortality. Larvae that are unable to move when prodded with a fine probe are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each compound.

G A Prepare Serial Dilutions of Test Compounds C Apply Compound Dilutions to Diet Surface A->C B Dispense Artificial Diet into Assay Trays B->C D Evaporate Solvent C->D E Infest with Neonate H. virescens Larvae D->E F Incubate for 5-7 Days E->F G Assess Larval Mortality F->G H Calculate LC50 Values (Probit Analysis) G->H

Figure 2: Experimental workflow for the larval drench bioassay.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol provides a general framework for assessing the binding affinity of compounds to nAChRs.

Objective: To compare the ability of Dihydrospinosyn A glycosylated form and its aglycone to displace a radiolabeled ligand from insect nAChRs.

Materials:

  • Membrane preparations from a source rich in insect nAChRs (e.g., insect heads or a cell line expressing the target nAChR subunit like α6).

  • Radiolabeled ligand specific for the allosteric site or a competitive ligand for the orthosteric site (e.g., [³H]-imidacloprid for neonicotinoids, though a specific allosteric site radioligand for spinosyns would be ideal if available).

  • Test compounds (Dihydrospinosyn A and its aglycone) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In test tubes, combine the insect membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound or buffer (for total and non-specific binding).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Specific binding is the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

Conclusion

The stark contrast in biological activity between Dihydrospinosyn A and its aglycone underscores the critical role of the forosamine and tri-O-methylrhamnose sugar moieties. These glycosyl groups are not mere appendages but are integral to the molecule's ability to interact with its target site, the nicotinic acetylcholine receptor, in a manner that leads to potent insecticidal action. For researchers and professionals in drug development, this comparison highlights the profound impact of glycosylation on the bioactivity of natural products and provides a compelling case for focusing on the entire glycosylated structure in the design and optimization of novel insecticides.

References

Dihydrospinosyn A Aglycone: A Comparative Analysis of Insecticidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal efficacy of Dihydrospinosyn A aglycone against other prominent insecticides. The following sections detail the available experimental data, methodologies, and the underlying mechanisms of action, highlighting the critical role of molecular structure in insecticidal activity.

Executive Summary

Experimental evidence consistently demonstrates that this compound, and the related Spinosyn A aglycone, exhibit negligible to no insecticidal activity. The saccharide moieties (forosamine and tri-O-methylrhamnose) present in the parent spinosyn compounds, such as spinosad and spinetoram, are essential for their potent insecticidal properties. This guide will present data underscoring the inactivity of the aglycone in stark contrast to the high efficacy of its parent compounds and other classes of insecticides.

Comparative Efficacy Data

The insecticidal activity of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50). A lower value indicates higher toxicity to the target pest. The available data, summarized below, clearly illustrates the lack of efficacy of the spinosyn aglycone.

CompoundTarget PestBioassay MethodEfficacy (LC50/LD50)Source
Spinosyn A aglycone GeneralNot specifiedNo insecticidal activity at concentrations up to 64 ppm[1][2]
Spinosad Heliothis virescens (Tobacco budworm)Diet IncorporationLC50: 0.3 ppm[3]
Spinosad Aedes aegypti (Mosquito larvae)Larval BioassayLC50: 0.025 ppm[4]
Spinosad Spodoptera littoralis (Cotton leafworm)Leaf-dipLC50 (48h): 175.34 ppm[5]
Spinetoram Musca domestica (House fly)OralApprox. 2x more toxic than spinosad[6][7]
Spinetoram Frankliniella fusca (Tobacco thrips)Foliar SprayMore sensitive than spinosad at equivalent rates[8]
Beta-cyfluthrin (Pyrethroid) Musca domestica (House fly)Topical ApplicationLD50 (24h): Similar to 48h[6][7]
Imidacloprid (Neonicotinoid) Spodoptera littoralis (Cotton leafworm)Leaf-dipLC50 (48h): 352.18 ppm[5]

Experimental Protocols

The data presented above is derived from various bioassay methodologies. Understanding these protocols is crucial for the accurate interpretation and replication of the findings.

Topical Application Bioassay

This method assesses the contact toxicity of an insecticide.

  • Preparation of Test Solutions: The insecticide is dissolved in a suitable solvent, typically acetone, to create a stock solution. A series of dilutions are then prepared from this stock.

  • Insect Anesthesia: Adult insects, such as house flies, are briefly anesthetized using carbon dioxide to immobilize them.

  • Application: A precise volume (e.g., 1 microliter) of the insecticide solution is applied to the dorsal thorax of each anesthetized insect using a micropipette. A control group is treated with the solvent alone.

  • Observation: The treated insects are placed in cages with access to food and water. Mortality is recorded at specified intervals, commonly 24 and 48 hours post-treatment.

  • Data Analysis: The results are analyzed using statistical methods, such as probit analysis, to determine the LD50 value.

Feeding Bioassay (Diet Incorporation/Leaf-Dip)

This method evaluates the oral toxicity of an insecticide.

  • Preparation of Treated Diet:

    • Diet Incorporation: The insecticide is mixed directly into the insect's artificial diet at various concentrations.

    • Leaf-Dip: For phytophagous insects, leaves of a host plant are dipped into aqueous solutions of the insecticide at different concentrations. The leaves are then allowed to air dry.

  • Exposure: A known number of insects are introduced to the treated diet or leaves. A control group is provided with an untreated diet or leaves treated only with the solvent/water.

  • Observation: The insects are monitored, and mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The LC50 value is calculated from the mortality data using statistical analysis.

Mechanism of Action and the Role of Saccharides

Spinosyns, the parent compounds of this compound, exert their insecticidal effect through a unique mode of action primarily targeting the insect's nervous system.

Spinosyns act as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs).[9][10][11] They bind to a site on the receptor that is distinct from the acetylcholine binding site.[10] This binding leads to the prolonged activation of the nAChRs, causing hyperexcitation of the nervous system, which results in paralysis and ultimately the death of the insect.[1] There is also evidence suggesting a secondary site of action on GABA receptors.[12]

The two sugar molecules, forosamine (B98537) and tri-O-methylrhamnose, attached to the tetracyclic aglycone core are crucial for this potent insecticidal activity.[13] Structure-activity relationship studies have shown that modifications or removal of these saccharides drastically reduces or eliminates the insecticidal effect.[3] The aglycone alone, lacking these sugar moieties, is unable to effectively bind to and modulate the nAChR, rendering it non-toxic to insects.

Visualizations

Signaling Pathway of Spinosyns

G cluster_neuron Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel nAChR->Ion_Channel controls Excitation Neuronal Hyperexcitation Ion_Channel->Excitation Opens, causing ion influx Spinosyn Spinosyn (e.g., Spinosad) Spinosyn->nAChR Binds to allosteric site ACh Acetylcholine (Neurotransmitter) ACh->nAChR Binds to orthosteric site Aglycone Dihydrospinosyn A Aglycone Aglycone->nAChR Ineffective binding Paralysis Paralysis & Death Excitation->Paralysis Leads to

Caption: Spinosyn's mechanism of action on the nAChR.

Structure-Activity Relationship of Spinosyns

SAR cluster_activity Insecticidal Activity Spinosyn Spinosyn Tetracyclic Aglycone Forosamine Tri-O-methylrhamnose High_Activity High Efficacy (e.g., Spinosad) Spinosyn:f2->High_Activity Essential for activity Spinosyn:f3->High_Activity Essential for activity No_Activity No Efficacy (Aglycone) Aglycone_Structure Aglycone Tetracyclic Core Aglycone_Structure:f0->No_Activity Lacks essential saccharides

Caption: Importance of saccharides for spinosyn activity.

References

Validating the Synthesis of Dihydrospinosyn A Aglycone: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the spectroscopic data is essential for confirming the successful synthesis of Dihydrospinosyn A aglycone, a key intermediate in the development of novel insecticides. This guide provides a comparative analysis of the expected spectroscopic data for this compound derived from a known semi-synthetic route, alongside the methodologies for acquiring this data.

The synthesis of this compound is a crucial step in the preparation of potent spinosyn analogues. The validation of its structure relies on a comprehensive analysis of its spectroscopic characteristics. This guide focuses on the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for this compound, primarily based on the well-established semi-synthesis from its precursor, Spinosyn A aglycone.

Spectroscopic Data Comparison

The primary route to this compound involves the selective hydrogenation of the 5,6-double bond of Spinosyn A aglycone. The spectroscopic data for Spinosyn A aglycone, obtained through the hydrolysis of Spinosyn A, serves as a direct comparative benchmark. The key differences in the spectra between the precursor and the final product are expected in the signals corresponding to the reduced double bond.

Spectroscopic TechniqueSpinosyn A Aglycone (Precursor)This compound (Expected)
¹H NMR Signals corresponding to vinylic protons at the 5 and 6 positions.Absence of vinylic proton signals; appearance of new aliphatic proton signals in the saturated region of the spectrum.
¹³C NMR Resonances for sp² hybridized carbons of the 5,6-double bond.Disappearance of the sp² carbon signals; appearance of new sp³ hybridized carbon signals at a higher field.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of Spinosyn A aglycone (C₂₄H₃₄O₅, MW: 402.5 g/mol ).Molecular ion peak at m/z corresponding to the molecular weight of this compound (C₂₄H₃₆O₅, MW: 404.5 g/mol ), a difference of 2 Da due to the addition of two hydrogen atoms.
Infrared (IR) Spectroscopy C=C stretching vibration band.Absence of the C=C stretching band. The spectrum will be dominated by absorptions from other functional groups such as hydroxyl (O-H), carbonyl (C=O), and C-O bonds.

Experimental Protocols

Accurate spectroscopic data acquisition is paramount for the validation of the synthesized compound. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: 0-220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution can be directly infused or injected into the mass spectrometer via a liquid chromatography system.

2. Analysis:

  • Technique: Electrospray ionization (ESI) is a common and suitable method.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

2. Analysis:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Collect the spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.

Validation Workflow

The logical flow for validating the synthesis of this compound using spectroscopic data is outlined below.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation SpinosynA Spinosyn A Hydrolysis Hydrolysis SpinosynA->Hydrolysis SpinosynA_Aglycone Spinosyn A Aglycone Hydrolysis->SpinosynA_Aglycone Hydrogenation Hydrogenation SpinosynA_Aglycone->Hydrogenation DihydrospinosynA_Aglycone This compound Hydrogenation->DihydrospinosynA_Aglycone NMR NMR (¹H, ¹³C) DihydrospinosynA_Aglycone->NMR MS Mass Spectrometry DihydrospinosynA_Aglycone->MS IR IR Spectroscopy DihydrospinosynA_Aglycone->IR Data_Comparison Compare with Expected Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison Structure_Confirmation Structure Confirmation Data_Comparison->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

By meticulously following these experimental protocols and comparing the acquired data with the expected values derived from the known precursor, researchers can confidently validate the successful synthesis of this compound. This rigorous characterization is a fundamental requirement for advancing the development of new and effective spinosyn-based crop protection agents.

Assessing the Purity of Synthesized Dihydrospinosyn A Aglycone: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comparative overview of analytical methodologies for determining the purity of synthesized Dihydrospinosyn A aglycone, a complex macrolide derivative. We present a primary reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) and mass spectrometry (MS) detection, alongside orthogonal techniques such as high-resolution mass spectrometry (HRMS) for impurity identification and quantitative nuclear magnetic resonance (qNMR) spectroscopy for absolute purity determination.

Primary Purity Assessment: RP-HPLC with UV and MS Detection

A well-developed RP-HPLC method is the workhorse for purity determination of semi-polar to non-polar small molecules like this compound. Coupling with both UV and MS detectors provides comprehensive data, with UV for quantification and MS for confirmation and preliminary impurity characterization.

Proposed HPLC-UV/MS Method Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 2.6 µmProvides good retention and resolution for macrolide aglycones.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ionization efficiency for MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common strong solvent for reversed-phase chromatography.
Gradient 60% to 95% B over 15 minutesA gradient is necessary to elute the non-polar aglycone and separate it from potential impurities of varying polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
UV Detection 230 nmBased on the chromophores present in the macrolide structure.
MS Detector Electrospray Ionization (ESI) in Positive ModeESI is a soft ionization technique suitable for macrolides, which readily form protonated molecules.
MS Scan Mode Full Scan (m/z 200-1000)To detect the parent ion of this compound and any potential impurities.
Experimental Protocol: RP-HPLC-UV/MS
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in methanol (B129727) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water with 0.1% Formic Acid).

    • Accurately weigh and dissolve the synthesized this compound sample in methanol to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (methanol) to ensure no system contamination.

    • Inject the calibration standards to establish a calibration curve.

    • Inject the synthesized sample solution in triplicate.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms from the UV detector.

    • Calculate the purity of the synthesized sample using the area normalization method or against the calibration curve.

    • Examine the mass spectrum corresponding to the main peak to confirm the identity of this compound.

    • Analyze the mass spectra of any impurity peaks to obtain their mass-to-charge ratios, providing clues to their identities.

Orthogonal and Confirmatory Analytical Techniques

To ensure the highest confidence in purity assessment, orthogonal methods that rely on different chemical and physical principles should be employed.

High-Resolution Mass Spectrometry (HRMS) for Impurity Identification

HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent compound and any impurities.[1][2] This is invaluable for identifying unknown impurities that may arise from the synthetic route.

Key Advantages of HRMS:

  • High Specificity: Distinguishes between compounds with very similar nominal masses.

  • Structural Elucidation: Fragmentation patterns (MS/MS) can help to identify the structure of impurities.

  • Sensitivity: Capable of detecting and identifying impurities at very low levels.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a specific reference standard of the same compound.[3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5]

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measure of purity (e.g., % w/w) without relying on the response factor of the analyte.

  • Orthogonality: Based on a different measurement principle than chromatography.

  • Structural Information: Simultaneously provides structural confirmation of the main component and any observable impurities.

Comparison of Analytical Techniques for Purity Assessment

TechniquePrimary PurposeSpecificitySensitivityQuantitationThroughput
RP-HPLC-UV Routine purity and impurity quantificationGoodModerateRelative (Area %)High
LC-MS Identity confirmation and impurity detectionVery GoodHighSemi-quantitativeHigh
HRMS Impurity identification and structural elucidationExcellentVery HighQualitative/Semi-quantitativeModerate
qNMR Absolute purity determination and structural confirmationExcellentLowAbsolute (% w/w)Low

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for assessing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_0 Initial Purity Screen cluster_1 Impurity Identification & Absolute Purity Sample Synthesized this compound HPLC_UV RP-HPLC-UV Analysis Sample->HPLC_UV Purity_Check Purity > 95%? HPLC_UV->Purity_Check LC_MS LC-MS Analysis Purity_Check->LC_MS Yes Purification Further Purification Required Purity_Check->Purification No HRMS HRMS for Unknowns LC_MS->HRMS Unknown Impurities Detected qNMR qNMR for Absolute Purity LC_MS->qNMR Final_Report Final Purity Statement HRMS->Final_Report qNMR->Final_Report Purification->Sample

Caption: Workflow for the comprehensive purity assessment of this compound.

Conclusion

A multi-faceted approach is essential for the accurate and reliable assessment of the purity of synthesized this compound. While RP-HPLC with UV and MS detection serves as a robust primary method for routine analysis, the integration of orthogonal techniques such as HRMS for definitive impurity identification and qNMR for absolute purity determination provides the highest level of confidence. This comprehensive analytical strategy is critical for ensuring the quality and safety of the synthesized compound for its intended research and development applications.

References

The Aglycone Moiety of Spinosyns: A Comparative Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spinosyns, a class of potent macrolide insecticides derived from the bacterium Saccharopolyspora spinosa, have garnered significant attention for their efficacy and favorable environmental profile. Their complex structure, featuring a tetracyclic aglycone core adorned with two sugar moieties—forosamine (B98537) and tri-O-methylrhamnose—is central to their biological activity. This guide provides a comprehensive comparison of the biological significance of the spinosyn aglycone moiety relative to the parent spinosyn molecules, supported by experimental data and detailed methodologies.

Diminished Insecticidal Activity: The Critical Role of Glycosylation

The defining characteristic of the spinosyn aglycone is its dramatically reduced insecticidal activity compared to the fully glycosylated spinosyns. Experimental evidence consistently demonstrates that the sugar moieties are not mere appendages but are essential for potent biological action.

Comparative Insecticidal Activity Data

The following table summarizes the insecticidal activity of Spinosyn A, its pseudoaglycones (lacking one of the two sugars), and the aglycone (lacking both sugars) against the tobacco budworm (Heliothis virescens), a common model insect for testing spinosyn efficacy.

CompoundStructureTarget InsectBioassay MethodLC50 (ppm)Fold Change in Activity vs. Spinosyn A
Spinosyn AAglycone + Forosamine + RhamnoseHeliothis virescensDiet Incorporation~0.3[1]1 (Reference)
Spinosyn A 17-pseudoaglyconeAglycone + RhamnoseHeliothis virescensDiet Incorporation>64[2]>213-fold decrease
Spinosyn A 9-pseudoaglyconeAglycone + ForosamineHeliothis virescensNot specifiedSignificantly reduced activity>100-fold decrease[3]
Spinosyn A AglyconeAglycone onlyHeliothis virescensDiet Incorporation>64[2]>213-fold decrease

Key Findings:

  • Aglycone Inactivity: The spinosyn A aglycone exhibits no significant insecticidal activity at concentrations up to 64 ppm[2].

  • Essential Sugar Moieties: The removal of either the forosamine or the rhamnose sugar results in a dramatic loss of potency, with the activity dropping by over 100-fold[2][3]. This underscores the critical role of both sugars in the insecticidal action of spinosyns.

  • Forosamine's Importance: The 17-pseudoaglycone, lacking the forosamine sugar, is essentially inactive, highlighting the crucial contribution of this amino sugar to the molecule's efficacy[2][4].

The Aglycone and the Mode of Action: A Disrupted Interaction

Spinosyns exert their insecticidal effect by targeting the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect's nervous system. Specifically, they act as allosteric modulators of the α6 subunit of the nAChR, leading to hyperexcitation of the neurons, paralysis, and eventual death of the insect.

The sugar moieties are believed to play a crucial role in the proper binding and/or activation of the nAChR. While the tetracyclic aglycone provides the core scaffold, the forosamine and rhamnose residues are thought to be critical for establishing the precise molecular interactions within the receptor's binding pocket. The absence of these sugars in the aglycone likely prevents it from effectively docking with and modulating the nAChR, thereby rendering it biologically inert.

cluster_spinosyn Spinosyn A cluster_aglycone Spinosyn Aglycone Spinosyn_A Spinosyn A (Aglycone + Sugars) nAChR Nicotinic Acetylcholine Receptor (α6 subunit) Spinosyn_A->nAChR Binds to allosteric site Neuron_Hyperexcitation Neuron Hyperexcitation nAChR->Neuron_Hyperexcitation Causes Paralysis Paralysis & Death Neuron_Hyperexcitation->Paralysis Leads to Aglycone Aglycone (No Sugars) nAChR_aglycone Nicotinic Acetylcholine Receptor (α6 subunit) Aglycone->nAChR_aglycone Fails to bind effectively No_Effect No Biological Effect nAChR_aglycone->No_Effect Results in

Figure 1: Spinosyn A vs. Aglycone Interaction with nAChR.

Experimental Protocols

Preparation of Spinosyn A Aglycone via Acid Hydrolysis

This protocol describes the chemical conversion of Spinosyn A to its aglycone.

Materials:

  • Spinosyn A

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate for chromatography elution

Procedure:

  • Dissolution: Dissolve Spinosyn A in methanol.

  • Acid Hydrolysis: Add concentrated HCl to the solution. The hydrolysis of the forosamine sugar at the 17-position occurs under milder acidic conditions than the rhamnose sugar at the 9-position[5]. To obtain the aglycone, more vigorous acidic conditions are required[5][6]. The reaction mixture is typically stirred at room temperature or gently heated for several hours to ensure complete hydrolysis of both sugar moieties.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃ until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with ethyl acetate multiple times.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude aglycone.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the pure Spinosyn A aglycone.

  • Characterization: Confirm the structure of the purified aglycone using techniques such as NMR and mass spectrometry.

Spinosyn_A Spinosyn A in Methanol Acid_Hydrolysis Add Conc. HCl (Vigorous Conditions) Spinosyn_A->Acid_Hydrolysis Neutralization Neutralize with Sat. NaHCO₃ Acid_Hydrolysis->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Aglycone Pure Spinosyn A Aglycone Purification->Aglycone

Figure 2: Workflow for Spinosyn A Aglycone Preparation.

Comparative Insecticidal Bioassay: Diet Incorporation Method

This protocol outlines a method to compare the insecticidal activity of Spinosyn A and its aglycone against Heliothis virescens larvae.

Materials:

  • Spinosyn A

  • Spinosyn A aglycone

  • Acetone (B3395972) (or other suitable solvent)

  • Artificial insect diet

  • Neonate larvae of Heliothis virescens

  • Multi-well bioassay trays

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Spinosyn A and Spinosyn A aglycone in acetone at various concentrations.

  • Diet Preparation: Prepare the artificial insect diet according to a standard recipe. While the diet is still liquid and has cooled to a suitable temperature, add the test compounds.

  • Dosing the Diet: For each concentration of Spinosyn A and the aglycone, add a specific volume of the stock solution to a known volume of the liquid diet to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 ppm). A control group should be prepared with diet containing only the solvent.

  • Dispensing: Dispense the treated and control diets into the wells of the bioassay trays before it solidifies.

  • Infestation: Once the diet has solidified, place one neonate larva of H. virescens into each well.

  • Incubation: Seal the trays and incubate them under controlled conditions (e.g., 27°C, 60% relative humidity, 14:10 light:dark photoperiod).

  • Mortality Assessment: Assess larval mortality after a set period, typically 5-7 days. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the concentration-mortality response for each compound. Use probit analysis to determine the LC50 (lethal concentration required to kill 50% of the test population) for Spinosyn A. For the aglycone, the lack of mortality at the highest tested concentrations should be reported.

Conclusion

The evidence overwhelmingly indicates that the aglycone moiety of spinosyns is biologically insignificant as a direct insecticidal agent. The potent activity of the parent spinosyn molecules is critically dependent on the presence of both the forosamine and tri-O-methylrhamnose sugars. These sugar moieties are essential for the effective interaction of the spinosyn molecule with its target site, the nicotinic acetylcholine receptor. For researchers in drug development and insecticide discovery, this highlights the profound impact of glycosylation on the biological activity of natural products and underscores the importance of considering the entire molecular structure in structure-activity relationship studies. While the aglycone may serve as a synthetic precursor for creating novel spinosyn analogs, in its natural context, its primary role is to act as the scaffold upon which the biologically essential sugar units are displayed.

References

Dihydrospinosyn A Aglycone: A Comparative Guide for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and appropriateness of reference standards are paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of Dihydrospinosyn A aglycone as a reference standard against other relevant alternatives for the analysis of spinosyn-related compounds.

This compound is a key metabolite and degradation product of the insecticide spinetoram.[1] Its availability as a high-purity reference material, typically exceeding 95% by HPLC, makes it a valuable tool for analytical chemists.[2] This guide will delve into its performance, potential applications, and provide detailed experimental protocols.

Comparison with Alternative Reference Standards

The primary alternatives to this compound as a reference standard in the analysis of spinosyn insecticides are Spinosyn A, Spinosyn D, and the technical mixture, spinosad (a combination of Spinosyn A and D). The choice of standard depends on the specific analytical goal.

A significant factor in the selection of a reference standard is cost. Individual spinosyn standards, such as Spinosyn A and Spinosyn D, are considerably more expensive than the spinosad mixture.[3] this compound, as a degradation product, can present a more economical option, particularly in studies focused on the core aglycone structure or its metabolites.

Table 1: Comparison of Reference Standards for Spinosyn Analysis

FeatureThis compoundSpinosyn ASpinosyn DSpinosad (Mixture)
Purity >95% (HPLC)[2]High Purity AvailableHigh Purity AvailableMixture of Spinosyn A and D
Primary Use Analysis of the aglycone moiety, degradation studies, metabolite identification.Quantification of Spinosyn A.Quantification of Spinosyn D.Quantification of total spinosad content.
Cost Potentially more cost-effective than individual spinosyns.High[3]High[3]Lower than individual spinosyns.[3]
Applicability Specific to the aglycone structure.Required for specific quantification of Spinosyn A.Required for specific quantification of Spinosyn D.Suitable for determining total spinosad residues.

Experimental Protocols

Accurate quantification of spinosyns and their metabolites is crucial for residue analysis in food and environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective technique.

Protocol 1: Sample Preparation for Spinosyn Analysis in Animal-Derived Products

This protocol is adapted from a method for quantifying spinosyns A and D in animal products.[4]

  • Extraction:

    • Homogenize 5g of the sample (e.g., chicken, pork, beef, egg, or milk) with 10 mL of acetonitrile (B52724) containing 1% acetic acid.

    • Add a mixture of 4g anhydrous magnesium sulfate (B86663) and 1g sodium acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add 50 mg of C18 sorbent and 50 mg of multi-walled carbon nanotubes.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Parameters for Spinosyn Analysis

The following are typical starting parameters for the analysis of spinosyns.

  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Visualizations

Experimental Workflow: Preparation of this compound

The following diagram illustrates a typical workflow for the laboratory preparation of this compound from Spinosyn A, which involves acid hydrolysis to remove the sugar moieties.[5]

G cluster_0 Step 1: Hydrolysis of Spinosyn A cluster_1 Step 2: Purification SpinosynA Spinosyn A AcidHydrolysis Acid Hydrolysis (e.g., HCl or H2SO4) SpinosynA->AcidHydrolysis Aglycone This compound AcidHydrolysis->Aglycone Sugars Forosamine & Rhamnose Sugars AcidHydrolysis->Sugars Crude Crude Hydrolysis Mixture Aglycone->Crude Sugars->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification PureAglycone Pure this compound Purification->PureAglycone

Workflow for this compound Preparation

Signaling Pathway: Mode of Action of Spinosyns

Spinosyns, the parent compounds of this compound, primarily act on the insect nervous system by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). This leads to hyperexcitation and ultimately paralysis of the insect.

G cluster_pathway Insect Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway Spinosyn Spinosyn nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosyn->nAChR Binds to Neuron Postsynaptic Neuron IonChannel Ion Channel Opening (Na+, Ca2+ influx) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Insect Death Hyperexcitation->Paralysis

Spinosyn Mode of Action via nAChR

Conclusion

This compound serves as a valuable and potentially cost-effective reference standard in analytical chemistry for specific applications. Its use is particularly relevant for studies focusing on the core spinosyn structure, its degradation pathways, and for the identification of related metabolites. While individual spinosyn standards are necessary for the precise quantification of Spinosyn A and D, the aglycone provides a reliable alternative for targeted analyses. The provided experimental protocols and diagrams offer a foundational understanding for researchers incorporating this standard into their analytical workflows.

References

Dihydrospinosyn A Aglycone: A Comparative Review of Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of dihydrospinosyn A aglycone, a key degradation product of the insecticide spinosad. Understanding the cross-reactivity of this metabolite is crucial for the accurate detection and quantification of spinosad residues in various matrices using immunoassay-based methods. This document summarizes available experimental data, details relevant analytical protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in the field.

Cross-Reactivity of this compound and Related Compounds

Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are valuable tools for the rapid screening of spinosad residues. These assays rely on the specific recognition of the target analyte by antibodies. However, structurally similar compounds, such as metabolites and degradation products, can also be recognized by these antibodies, leading to cross-reactivity. This can result in an overestimation of the parent compound's concentration.

A magnetic particle-based immunoassay has been developed for the determination of total spinosad residues, which includes its primary active ingredients, spinosyns A and D, and several minor metabolites. While specific quantitative cross-reactivity data for this compound is not extensively detailed in publicly available literature, the cross-reactivity of the parent spinosyn A aglycone has been characterized.

The following table summarizes the cross-reactivity of spinosyn A, its aglycone, and other related spinosyns in a competitive ELISA designed for spinosyn A. The cross-reactivity is calculated as the ratio of the concentration of spinosyn A to the concentration of the cross-reacting compound that causes 50% inhibition of the antibody-antigen reaction.

CompoundStructureRelative Cross-Reactivity (%)
Spinosyn A Intact macrolide with two sugar moieties100
Spinosyn A Aglycone Spinosyn A with both sugar moieties removed< 0.1
Spinosyn D Structurally similar to Spinosyn A~60-80
Spinosyn B N-demethylated metabolite of Spinosyn A~10-20
Spinosyn K N-demethylated metabolite of Spinosyn D~5-15

Note: The cross-reactivity for this compound is expected to be in a similar low range as spinosyn A aglycone due to the removal of the critical sugar moieties that are primary recognition sites for the antibodies.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Spinosad

This protocol outlines the general steps for a competitive ELISA to determine the concentration of spinosad and assess the cross-reactivity of related compounds.

Materials:

  • Microtiter plates (96-well) coated with a spinosyn-protein conjugate

  • Standard solutions of spinosyn A of known concentrations

  • Solutions of test compounds (e.g., this compound, spinosyn A aglycone)

  • Anti-spinosad monoclonal antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of spinosyn A in a suitable buffer. Prepare solutions of the test compounds at various concentrations.

  • Competition Step: Add 50 µL of the standard or sample solution and 50 µL of the anti-spinosad monoclonal antibody to each well of the coated microtiter plate. Incubate for 1 hour at 37°C. During this incubation, the free spinosyn A or cross-reacting compound in the solution will compete with the spinosyn conjugate coated on the plate for binding to the antibody.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibodies and antigens.

  • Addition of Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stopping solution to each well to stop the color development.

  • Measurement: Read the absorbance of each well at 450 nm using a plate reader.

  • Data Analysis: The concentration of the analyte is inversely proportional to the color signal. A standard curve is generated by plotting the absorbance values against the logarithm of the spinosyn A concentration. The concentrations of the unknown samples and the cross-reactivity of the test compounds are determined from this curve.

Signaling Pathway and Experimental Workflow

Spinosad's Mode of Action in Insects

Spinosad exerts its insecticidal effect by targeting the insect nervous system. Its primary targets are nicotinic acetylcholine (B1216132) receptors (nAChRs), and it may also modulate the function of gamma-aminobutyric acid (GABA) receptors. Spinosad binds to a unique allosteric site on the nAChR α6 subunit, leading to the prolonged activation of the receptor, which results in neuronal hyperexcitation, involuntary muscle contractions, paralysis, and ultimately, insect death.

spinosad_pathway Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptor (α6 subunit) Spinosad->nAChR Binds to allosteric site GABA_R GABA Receptor Spinosad->GABA_R Modulates Neuron Postsynaptic Neuron nAChR->Neuron GABA_R->Neuron Ion_Channel Ion Channel Opening Neuron->Ion_Channel Prolonged Activation Modulation Modulation Neuron->Modulation Excitation Neuronal Hyperexcitation Ion_Channel->Excitation Paralysis Paralysis & Death Excitation->Paralysis Modulation->Excitation

Caption: Spinosad's primary mode of action on insect neurons.

Workflow for Cross-Reactivity Assessment

The determination of cross-reactivity is a critical step in the validation of any immunoassay. The following diagram illustrates a typical workflow for assessing the cross-reactivity of this compound in a competitive ELISA.

cross_reactivity_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Coat_Plate Coat Microplate with Spinosyn-Protein Conjugate Competition Incubate Standards/Analytes with Anti-Spinosad Antibody Coat_Plate->Competition Prep_Standards Prepare Spinosyn A Standard Curve Prep_Standards->Competition Prep_Analytes Prepare Dilutions of This compound Prep_Analytes->Competition Wash1 Wash Plate Competition->Wash1 Secondary_Ab Add Enzyme-Conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Plate Secondary_Ab->Wash2 Substrate Add Substrate & Incubate Wash2->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read Std_Curve Generate Standard Curve (Absorbance vs. log[Spinosyn A]) Read->Std_Curve IC50 Determine IC50 for Spinosyn A and this compound Std_Curve->IC50 Calc_CR Calculate Cross-Reactivity (%) IC50->Calc_CR

Caption: Workflow for assessing cross-reactivity in a competitive ELISA.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dihydrospinosyn A Aglycone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Dihydrospinosyn A aglycone, a derivative of the macrocyclic lactone insecticide, spinosyn A. Adherence to these procedures will help maintain a safe laboratory environment and prevent environmental contamination.

While this compound itself is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with care as it is intended for research purposes only and not for human or veterinary use. Furthermore, related spinosyn compounds are known to be highly toxic to aquatic life, necessitating stringent disposal protocols to avoid environmental release.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

In case of accidental exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician.

Disposal of this compound Waste

The primary goal for the disposal of this compound and associated waste is to prevent its entry into the environment, particularly aquatic systems. The following procedures outline the recommended steps for different types of waste.

1. Unused or Expired this compound (Pure Compound):

  • Do not dispose of the pure compound down the drain or in the regular trash.

  • The preferred method of disposal is to treat it as hazardous chemical waste.

  • Place the compound in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.

  • Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's and local regulations.

2. Contaminated Labware (e.g., vials, pipette tips, gloves):

  • All disposable labware that has come into contact with this compound should be considered contaminated.

  • Place these items in a designated, sealed hazardous waste bag or container.

  • Label the container clearly as "Hazardous Waste" and list the chemical contaminant.

  • Dispose of the container through your institution's hazardous waste management program.

3. Contaminated Solutions (e.g., solvents, aqueous solutions):

  • Aqueous solutions containing this compound should never be poured down the drain.

  • Collect all contaminated solutions in a compatible, leak-proof hazardous waste container.

  • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management guidelines.

  • The container must be clearly labeled with "Hazardous Waste" and the names and approximate concentrations of all chemical components.

  • Arrange for disposal through a certified hazardous waste management service.

Decontamination and Inactivation Procedures

Experimental Protocol for Potential Chemical Inactivation (for decontamination of surfaces and glassware):

Disclaimer: This protocol is based on the known degradation of related compounds and has not been specifically validated for this compound. It is crucial to perform a small-scale test to validate its effectiveness and safety before wider application. All procedures should be conducted in a well-ventilated fume hood.

Objective: To degrade this compound using an advanced oxidation process (AOP) with UV light and hydrogen peroxide. AOPs generate highly reactive hydroxyl radicals that can break down complex organic molecules.

Materials:

  • Contaminated glassware or surface

  • Hydrogen peroxide (H₂O₂) solution (3% or as appropriate for the level of contamination)

  • UV lamp (e.g., a handheld UV-C lamp)

  • Appropriate PPE (UV-blocking face shield, gloves, lab coat)

Procedure:

  • Preparation: Ensure the surface or glassware to be decontaminated is clean of any other organic material to the extent possible.

  • Application of Oxidant: Apply a thin layer of the hydrogen peroxide solution to the contaminated surface. For glassware, it can be filled with the solution.

  • UV Irradiation: Expose the treated area to UV light. The duration of exposure will depend on the intensity of the UV source and the concentration of the contaminant. Based on the rapid photodegradation of spinosad, an initial exposure of several hours is recommended.

  • Monitoring (Optional but Recommended): If analytical capabilities are available (e.g., HPLC), the degradation of the compound can be monitored by taking small samples at different time points.

  • Final Cleaning: After the inactivation procedure, thoroughly rinse the glassware or surface with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by water. The rinsate should be collected and disposed of as hazardous waste.

Data on Environmental Fate of Related Spinosyn Compounds

The following table summarizes key data on the degradation of spinosad, a mixture of spinosyn A and spinosyn D, which provides insights into the potential environmental persistence of this compound.

Degradation PathwayMatrixHalf-lifeReference
PhotodegradationAqueous Solution (Sunlight)< 1 to 2 days[1][2][3]
PhotodegradationSoil9 - 10 days[2][3]
Microbial DegradationAerobic Soil9 - 17 days[2]
HydrolysisWater (pH 5-7)Stable[2]
HydrolysisWater (pH 9)> 200 days[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType PureCompound Unused/Expired Pure Compound WasteType->PureCompound  Solid ContaminatedSolutions Contaminated Solutions (Aqueous or Solvent) WasteType->ContaminatedSolutions  Liquid ContaminatedLabware Contaminated Labware (Vials, Pipette Tips, etc.) WasteType->ContaminatedLabware  Solid  (Used) CollectHazardousWaste1 Collect in a Labeled, Sealed Hazardous Waste Container PureCompound->CollectHazardousWaste1 CollectHazardousWaste2 Collect in a Labeled, Sealed Hazardous Waste Container ContaminatedSolutions->CollectHazardousWaste2 CollectHazardousWaste3 Collect in a Labeled, Sealed Hazardous Waste Bag/Container ContaminatedLabware->CollectHazardousWaste3 Disposal Arrange for Disposal by Certified Hazardous Waste Management CollectHazardousWaste1->Disposal CollectHazardousWaste2->Disposal CollectHazardousWaste3->Disposal

Caption: A workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.